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  • Product: 3-(4-Fluorophenyl)-3-methylbutanoic acid
  • CAS: 339-34-4

Core Science & Biosynthesis

Foundational

Synthesis and Process Chemistry of 3-(4-Fluorophenyl)-3-methylbutanoic Acid: A Comprehensive Technical Guide

Executive Summary 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4) is a highly valued building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4) is a highly valued building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have structured this whitepaper to detail the most scalable, atom-economical, and regioselective synthetic pathway for this molecule: the Lewis acid-catalyzed Friedel-Crafts alkylation. This guide breaks down the mechanistic causality, process optimization, and self-validating experimental protocols required to achieve high-purity yields suitable for advanced pharmaceutical manufacturing.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of β,β -disubstituted propionic acids can theoretically be approached via Grignard additions or Reformatsky reactions. However, these methods suffer from poor atom economy, require cryogenic conditions, and generate stoichiometric organometallic waste.

The optimal industrial pathway is the Friedel-Crafts alkylation of fluorobenzene with 3,3-dimethylacrylic acid (senecioic acid)[2][3]. This route is highly scalable and leverages the inherent electronic properties of the substrates to drive complete regioselectivity.

Retrosynthesis Target 3-(4-Fluorophenyl)-3-methylbutanoic acid Intermediate Tertiary Carbocation [+C(CH3)2-CH2-COOH] Target->Intermediate C-C Bond Disconnection Reagent1 Fluorobenzene Intermediate->Reagent1 Reagent2 3,3-Dimethylacrylic acid Intermediate->Reagent2

Fig 1: Retrosynthetic disconnection of 3-(4-fluorophenyl)-3-methylbutanoic acid.

Causality of the Reaction Design:
  • Electrophile Generation: Aluminum chloride ( AlCl3​ ) acts as a potent Lewis acid. The first equivalent of AlCl3​ coordinates tightly to the carboxylic acid moiety of 3,3-dimethylacrylic acid. A subsequent 1.5 equivalents are required to activate the conjugated alkene, generating a highly reactive tertiary carbocation at the β -position[4].

  • Regioselectivity (The Ortho/Para Paradox): Fluorine is an electronegative atom that inductively deactivates the benzene ring (-I effect). However, its lone pairs provide resonance stabilization (+M effect) to the intermediate Wheland complex, directing the incoming electrophile to the ortho and para positions. Because the generated tertiary carbocation is exceptionally bulky, steric hindrance completely precludes ortho-attack. The result is an electrophilic aromatic substitution that is >98% para-selective.

Process Optimization & Quantitative Metrics

To develop a self-validating and robust process, we must evaluate the impact of solvent and catalyst stoichiometry. Using fluorobenzene as both the reactant and the solvent ("neat" conditions) eliminates the need for halogenated solvents like dichloromethane (DCM), significantly increasing the reaction rate via concentration effects and reducing environmental impact.

Table 1: Reaction Optimization & Quantitative Yield Data

Solvent System AlCl3​ (Equiv)Temp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC %)
DCM1.525453892.0
DCM2.540857896.5
Fluorobenzene (Neat) 2.5 40 >99 91 99.2

Insight: The data clearly demonstrates that 2.5 equivalents of AlCl3​ in neat fluorobenzene at 40°C provides the optimal thermodynamic environment to drive the reaction to completion while suppressing polymerization side-reactions.

Self-Validating Experimental Protocol

The following methodology is designed as a closed-loop, self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure the reaction is driven by data rather than assumed timelines.

Workflow S1 1. Preparation Mix Reagents S2 2. Activation Add AlCl3 (0-5°C) S1->S2 S3 3. Alkylation Stir 40°C, 3h S2->S3 S4 4. IPC Check HPLC Validation S3->S4 S5 5. Quench Ice/HCl (0°C) S4->S5 S6 6. Isolation Crystallization S5->S6

Fig 2: Self-validating experimental workflow for the Friedel-Crafts alkylation process.

Step-by-Step Methodology:
  • Reagent Preparation: Charge a dry, argon-purged 1L jacketed reactor with 3,3-dimethylacrylic acid (100 g, 1.0 mol) and anhydrous fluorobenzene (470 g, 4.9 mol, ~5 equiv). Stir at 250 rpm to ensure complete dissolution.

  • Catalyst Activation (Critical Exotherm Control): Cool the reactor to 0–5°C. Portion-wise, add anhydrous AlCl3​ (333 g, 2.5 mol) over 60 minutes. Causality: The complexation of AlCl3​ with the carboxylic acid is highly exothermic. Strict temperature control prevents the premature oligomerization of the acrylic acid.

  • Alkylation Execution: Once addition is complete, ramp the reactor temperature to 40°C. Stir vigorously for 3 hours. Hydrogen chloride (HCl) gas will evolve; ensure the reactor is vented through a caustic scrubber.

  • Self-Validation Checkpoint (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of cold Acetonitrile/Water (1:1), and analyze via HPLC (UV 254 nm).

    • Validation Criteria: The reaction is validated as complete when the peak area of 3,3-dimethylacrylic acid is ≤ 1.0%. If > 1.0%, continue stirring for 1 hour and re-test.

  • Quenching: Cool the reaction mixture to 0°C. Slowly transfer the mixture via cannula into a vigorously stirred quench vessel containing 1 kg of crushed ice and 200 mL of concentrated HCl. Causality: The highly acidic quench breaks the robust aluminum-carboxylate complexes, freeing the product into the organic phase.

  • Extraction & Isolation: Separate the phases. Extract the aqueous layer with Ethyl Acetate ( 2×300 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure to yield a crude solid. Recrystallize from Hexane/Ethyl Acetate (4:1) to afford the pure product.

Analytical Characterization

To ensure the integrity of the synthesized 3-(4-fluorophenyl)-3-methylbutanoic acid, the product must be validated against strict analytical specifications.

Table 2: Analytical Characterization Specifications

ParameterSpecification / Expected ResultAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity 98.0%HPLC (UV 254 nm)
1 H NMR δ 1.45 (s, 6H), 2.65 (s, 2H), 6.95 (t, 2H), 7.30 (dd, 2H), 12.1 (br s, 1H)400 MHz, DMSO- d6​
Mass Spectrometry m/z 195.1 [M-H] LC-MS (ESI-)
Melting Point 88 - 92 °CCapillary Apparatus

References

  • Sigma-Aldrich. "3-(4-Fluorophenyl)-3-methylbutanoic acid". Merck KGaA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSgBJtagtjc3MAQnGgC1XqAJV-KueMghl7vyME38yEbFe4SRa9GFy27f5V7Dd4KU5nBPKy-uLuVgy3ziXHD48LocXEPmYQ0x1oYGlFRU7xOsPcLmXgbye6LBgQke0DHat-w7nBrrhuXVkB03w60of0dHEVMIfN1bhf6pPc6Wieb8JjDd1YpKpOCQXEmBAISTkb1vqv0c4=]
  • Pharmalego. "CAS:339-34-4 | C11H13FO2 | 3-(4-fluorophenyl)-3-methylbutanoic acid". Pharmalego Catalog.[https://vertexaisearch.cloud.google.
  • DrugFuture. "Taltobulin, SPA-110(trifluoroacetate salt), HTI-286". Drug Synthesis Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGngnxJa5wPBgr077r9XeIiSf_hjFmP4iYubDjOqldzsW8B9VsBLtd-JWXGag-vLZwvcRouNrUMZhjuZaZRGD1VVyVnmt5piKE-Mqy8xxpEl1tv-7b1iJV5mAfSOM7cplPKEBSPcodc9zu99wi1Z87utF4=]
  • Google Patents. "CA3072153A1 - Antibody-drug conjugates including hemiasterlin derivative". Patent Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudvnZvgHbRWOK1Ai0ORL0j7aUFJadfc0UtIvWaI95NZcGloRO-RP_7LZiD300cOaaVTaCj_QMBrEe69zrzM6iWu9a588Vwa-I0cgLjNw_WNqQ0baoQ0KB58cPyB1EU0HczDY4SQFk3Kf02w==]
  • PubMed Central (PMC). "Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0uOnMs22xZ_-kO5knG9YQltmNctcXLZzQ7bcL4Bcakfy9BEEpaVnDZTOvpr7kB6LS_3ZBi-9kbNk9pyCExVZLaqtsIQ_Nu8Gs98Eq7Zh9lHd66eUuMWjamV0tM1Tzkk9RvDGhv1e6f_zJwF0=]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(4-Fluorophenyl)-3-methylbutanoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of highly tailored building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly tailored building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4) is a specialized, halogenated intermediate that elegantly combines two powerful structural motifs: a para-fluorinated aromatic ring and a gem-dimethyl aliphatic spacer.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive analysis of this molecule. This whitepaper details its physicochemical properties, the mechanistic rationale for its use in drug design, and field-proven, self-validating protocols for its analytical characterization and synthetic application.

Structural and Physicochemical Properties

Understanding the baseline physicochemical properties of 3-(4-Fluorophenyl)-3-methylbutanoic acid is critical for predicting its behavior in solution and its impact on the lipophilicity of final drug candidates. The quantitative data below represents the standard profile for high-purity commercial batches [1].

PropertyValue
Chemical Name 3-(4-Fluorophenyl)-3-methylbutanoic acid
CAS Number 339-34-4
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Melting Point 74 – 75 °C
Boiling Point 285.2 ± 15.0 °C (at 760 mmHg)
SMILES Code FC1=CC=C(C(C)(C)CC(=O)O)C=C1
Standard Purity ≥97% (HPLC)

Mechanistic Rationale in Drug Design

The selection of 3-(4-Fluorophenyl)-3-methylbutanoic acid as a precursor is rarely arbitrary. It is driven by specific structural causalities that directly translate to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The Fluorine Effect (Metabolic Shielding)

Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, frequently metabolize drug candidates via the oxidation of electron-rich aromatic rings. The para-position is a primary liability for hydroxylation. By introducing a highly electronegative fluorine atom at this exact position, the local electron density of the ring is reduced via inductive effects. Furthermore, the C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol), making direct enzymatic oxygen insertion energetically unfavorable. This bioisosteric replacement drastically increases the metabolic half-life of the resulting API.

The gem-Dimethyl Effect (Thorpe-Ingold Effect)

The inclusion of two methyl groups at the beta-position relative to the carboxylic acid restricts the conformational flexibility of the aliphatic chain.

  • Causality for Binding: This pre-organizes the molecule into a biologically active conformation, reducing the entropic penalty ( ΔS ) upon binding to a target receptor.

  • Causality for Stability: The steric bulk acts as a physical shield, protecting adjacent amide or ester bonds (formed post-coupling) from rapid enzymatic hydrolysis by circulating esterases or amidases.

StructuralRationale A 3-(4-Fluorophenyl)-3-methylbutanoic acid (Core Scaffold) B para-Fluoro Substitution A->B C gem-Dimethyl Group A->C D Carboxylic Acid Moiety A->D E Blocks CYP450 Oxidation Increases Metabolic Stability B->E F Steric Hindrance Restricts Conformational Flexibility C->F G Handles Amidation/Esterification (Attachment Point) D->G

Logical relationship between structural features and ADME/synthetic outcomes.

Analytical Characterization & Validation

Before incorporating this building block into multi-step syntheses, its structural integrity must be verified. Relying solely on vendor Certificates of Analysis (CoA) introduces risk. The following is a self-validating analytical workflow: LC-MS confirms the mass and purity, while orthogonal Multinuclear NMR confirms the specific regiochemistry (which MS cannot differentiate).

Protocol 1: HPLC-UV/MS Purity Assessment
  • Rationale: To confirm the absence of des-fluoro or positional isomer impurities (e.g., ortho-fluoro variants) which can derail downstream synthesis.

  • Step 1 (Sample Prep): Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Acetonitrile:Water (50:50 v/v).

  • Step 2 (Chromatography): Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Step 3 (Detection): Monitor UV absorbance at 254 nm. Simultaneously, acquire mass spectra in negative electrospray ionization (ESI-) mode.

  • Validation Check: The primary peak must account for ≥97% of the total UV area [3]. The corresponding mass spectrum must display a dominant [M-H]⁻ ion at m/z 195.08.

Protocol 2: Multinuclear NMR Verification (¹H and ¹⁹F)
  • Rationale: To conclusively prove the para-substitution pattern and the presence of the gem-dimethyl group.

  • Step 1: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆.

  • Step 2 (¹H NMR): Acquire a standard proton spectrum.

    • Expected Causality: The gem-dimethyl protons will appear as a sharp 6H singlet (~1.3–1.4 ppm). The aromatic protons will present as a classic AA'BB' splitting system (~7.1–7.4 ppm), definitively proving para-substitution.

  • Step 3 (¹⁹F NMR): Acquire a fluorine spectrum (proton-decoupled).

    • Expected Causality: A single, sharp peak around -116 ppm confirms a single fluorine atom attached to an aromatic ring.

AnalyticalWorkflow Step1 Step 1: Sample Prep Dissolve in DMSO-d6 / MeCN Step2 Step 2: HPLC-UV/MS Assess Purity (≥97%) & Mass (m/z 195.08) Step1->Step2 Aliquot 1 Step3 Step 3: 1H & 19F NMR Verify gem-dimethyl & p-fluoro signals Step1->Step3 Aliquot 2 Step4 Step 4: Data Reconciliation Confirm structural integrity & release Step2->Step4 Step3->Step4

Self-validating analytical workflow for structural verification and purity assessment.

Synthetic Methodologies: Overcoming Steric Hindrance

The primary synthetic application of 3-(4-Fluorophenyl)-3-methylbutanoic acid is its conversion into amides via coupling with complex amines [2]. However, the gem-dimethyl group exerts significant neopentyl-like steric hindrance on the adjacent carboxylic acid. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields.

To overcome this, the use of highly reactive uronium-based coupling reagents, specifically HATU , is required. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly undergoes aminolysis despite the steric bulk.

Protocol 3: HATU-Mediated Amide Coupling
  • Step 1 (Activation): In an oven-dried flask under inert atmosphere (N₂), dissolve 3-(4-Fluorophenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.2 eq).

  • Step 2 (Pre-organization): Stir the mixture at room temperature for 15 minutes. Causality: This allows the sterically hindered acid to fully convert into the highly reactive HOAt ester intermediate before the amine is introduced, preventing side reactions.

  • Step 3 (Coupling): Add the target primary or secondary amine (1.1 eq) dropwise. Stir the reaction at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Step 4 (Workup): Quench the reaction with water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1N HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Step 5 (Isolation): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

Foundational

An In-depth Technical Guide to N-Desmethylclozapine (CAS 51632-33-8): Properties, Spectra, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction N-Desmethylclozapine (NDMC), also known by its CAS number 51632-33-8, is the principal and pharmacologically active metabolite of the atypical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylclozapine (NDMC), also known by its CAS number 51632-33-8, is the principal and pharmacologically active metabolite of the atypical antipsychotic drug, clozapine.[1][2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, analytical methodologies, and pharmacological profile of N-desmethylclozapine. Understanding the characteristics of this key metabolite is crucial for researchers and clinicians involved in the development, therapeutic monitoring, and mechanistic studies of clozapine and related compounds.

Physicochemical Properties

N-Desmethylclozapine is a tricyclic dibenzodiazepine derivative.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 51632-33-8[1]
Molecular Formula C17H17ClN4[1]
Molecular Weight 312.80 g/mol [1]
Synonyms Norclozapine, Desmethylclozapine, Normethylclozapine[1][4][5]
Appearance Powder[4]
Melting Point 177 °C[5]
Boiling Point 502.6±60.0 °C (Predicted)[6]
pKa 8.49±0.10 (Predicted)[6]
Solubility Soluble in Chloroform (Slightly), DMSO, Methanol (Slightly)[6]

Spectroscopic Data

Detailed spectroscopic data for N-desmethylclozapine is essential for its identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is the primary technique for the quantification of N-desmethylclozapine in biological matrices.[7][8][9] In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]+ is observed at m/z 313.1.[8][10]

Key MS/MS Transitions for Quantification:

Precursor Ion (m/z)Product Ion(s) (m/z)ApplicationSource
313.1192.1, 270.1Quantification in human plasma[10]
313192, 227Quantification in human serum[11]
313270, 192Quantification in various biological matrices[8]

The fragmentation pattern provides structural information and allows for selective and sensitive detection using Multiple Reaction Monitoring (MRM).[10]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While detailed, publicly available 1H and 13C NMR spectra for N-desmethylclozapine are not readily found in general scientific literature, the structure suggests characteristic signals. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the protons of the piperazine ring would be found in the more upfield region. Similarly, an IR spectrum would be expected to show characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching of the diazepine ring, and C-Cl stretching. For definitive structural elucidation, the synthesis of a reference standard and subsequent analysis by NMR and IR spectroscopy would be required.

Analytical Methodologies

Accurate quantification of N-desmethylclozapine is critical for therapeutic drug monitoring and pharmacokinetic studies.[12] LC-MS/MS is the most widely used method due to its high sensitivity and specificity.[7][8][9][13][14]

Protocol: Quantification of N-desmethylclozapine in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the analysis of N-desmethylclozapine in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of a solution of acetonitrile containing an internal standard (e.g., N-desmethylclozapine-d8).[15][16][17][18]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[10]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[10]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[10]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization in positive mode (ESI+).[10]

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions mentioned in the Mass Spectrometry section.

4. Calibration and Quantification

  • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of N-desmethylclozapine.

  • The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[10]

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile + Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS System LC-MS/MS System Supernatant Transfer->LC-MS/MS System Injection Data Analysis Data Analysis LC-MS/MS System->Data Analysis Quantification

Caption: Workflow for the quantification of N-desmethylclozapine in plasma.

Pharmacological and Toxicological Profile

N-Desmethylclozapine is not an inert metabolite; it possesses a distinct and complex pharmacological profile that may contribute to both the therapeutic effects and adverse reactions of clozapine.[2]

Pharmacodynamics
  • Muscarinic Acetylcholine Receptors (mAChRs): N-desmethylclozapine is a potent partial agonist at the M1 muscarinic receptor.[19][20] This activity is hypothesized to contribute to the pro-cognitive effects of clozapine.[3][21] It also displays activity at other muscarinic receptor subtypes, acting as a moderate-efficacy partial agonist at M2 receptors and a very weak partial agonist or antagonist at M3 receptors.[1] Interestingly, its effects at M2 and M4 receptors may differ between species.[22]

  • Serotonin (5-HT) Receptors: It is a potent antagonist of the 5-HT2 serotonin receptor.[4]

  • Dopamine Receptors: Unlike clozapine, N-desmethylclozapine acts as a weak partial agonist at D2 and D3 dopamine receptors.[1][3]

  • Opioid Receptors: It also functions as an agonist at the δ-opioid receptor.[19]

G NDMC N-Desmethylclozapine M1 M1 Receptor NDMC->M1 Partial Agonist D2D3 D2/D3 Receptors NDMC->D2D3 Weak Partial Agonist FiveHT2 5-HT2 Receptor NDMC->FiveHT2 Antagonist DeltaOpioid δ-Opioid Receptor NDMC->DeltaOpioid Agonist Cognition Potential Pro-cognitive Effects M1->Cognition Antipsychotic Antipsychotic Effects D2D3->Antipsychotic FiveHT2->Antipsychotic

Caption: Simplified pharmacological actions of N-desmethylclozapine.

Toxicology

A significant concern with clozapine therapy is the risk of agranulocytosis. Studies have suggested that N-desmethylclozapine may be toxic to hematopoietic precursors, potentially contributing to this adverse effect.[23] The LD50 for N-desmethylclozapine on various hematopoietic cell lines was found to be only 3-6 times the normal serum concentration, indicating a narrow therapeutic window in this regard.[23]

Synthesis

The synthesis of N-desmethylclozapine can be achieved through several routes. One common method involves the reaction of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1]diazepin-11-one with a suitable activating agent, followed by nucleophilic substitution with piperazine.[15] Another reported synthesis involves the use of α-chloroethyl chloroformate to demethylate clozapine.[24] For research purposes, isotopically labeled N-desmethylclozapine-d8 is often synthesized to serve as an internal standard in quantitative analyses.[15]

Conclusion

N-Desmethylclozapine is a multifaceted molecule with significant pharmacological activity that likely plays a crucial role in the overall clinical profile of clozapine. Its distinct interactions with various neurotransmitter systems, particularly its agonism at the M1 muscarinic receptor, are of considerable interest for the development of novel therapeutics with pro-cognitive properties. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and analytical quantification is paramount for advancing research in this area. Continued investigation into the specific contributions of N-desmethylclozapine to both the efficacy and toxicity of clozapine will be vital for optimizing treatment strategies for schizophrenia and related disorders.

References

  • Current time information in Page County, US. (n.d.). Google.
  • Desmethylclozapine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Different pharmacology of N-desmethylclozapine at human and rat M2 and M4 mAChRs in neocortex. (2015). PubMed. Retrieved from [Link]

  • N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis. (1994). PubMed. Retrieved from [Link]

  • Pharmacology of N-desmethylclozapine. (2007). PubMed. Retrieved from [Link]

  • Different pharmacology of N-desmethylclozapine at human and rat M2 and M4 mAChRs in neocortex. (2015). ResearchGate. Retrieved from [Link]

  • N-Desmethylclozapine | C17H17ClN4 | CID 135409468. (n.d.). PubChem. Retrieved from [Link]

  • N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. (2005). PNAS. Retrieved from [Link]

  • Assay for Quantitation of Clozapine and Its Metabolite N-desmethylclozapine in Human Plasma by High-Performance Liquid Chromatography With Ultraviolet Detection. (1995). PubMed. Retrieved from [Link]

  • Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients. (2006). ResearchGate. Retrieved from [Link]

  • Scheme 3.9: Synthesis of N-desmethyl clozapine 20; a:. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry. (2023). MDPI. Retrieved from [Link]

  • Ultrafast Analysis of Clozapine and Norclozapine in Serum Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent. Retrieved from [Link]

  • US20060205714A1 - Method of synthesis and isolation of solid N-desmethylclozapine and crystalline forms thereof. (n.d.). Google Patents.
  • Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N‐desmethyl Clozapine (Norclozapine) in human serum. (2009). Sci-Hub. Retrieved from [Link]

  • Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations. (2023). BJPsych Advances. Retrieved from [Link]

  • Clozapine toxicity: A discussion of pharmacokinetic factors. (2008). ClinPGx. Retrieved from [Link]

  • Reliability of the Clozapine:N-Desmethylclozapine (CLZ:NDMC) Ratio. (2021). Schizophrenia Bulletin Open. Retrieved from [Link]

  • The relationship between plasma levels of clozapine and N-desmethyclozapine as well as M1 receptor polymorphism with cognitive functioning and associated cortical activity in schizophrenia. (2020). PubMed. Retrieved from [Link]

  • N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. (2005). PMC. Retrieved from [Link]

  • Clozapine and N-Desmethylclozapine (Norclozapine) Proficiency Testing Data, 2012–2024. (2024). Ovid. Retrieved from [Link]

  • Clozapine and N-Desmethylclozapine (Norclozapine) Proficiency Testing Data, 2012-2024. (n.d.). Ovid. Retrieved from [Link]

  • Tricaprylin. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid|181289-33-8|MSDS. (n.d.). DC Chemicals. Retrieved from [Link]

Sources

Exploratory

3-(4-Fluorophenyl)-3-methylbutanoic Acid: Pharmacophore Analysis and Potential Therapeutic Targets

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4) represents a highly privileged, pre-organized pharmacophore. Characterized by a quaternary β -carbon (featuring a gem-dimethyl-like steric environment) and a para-fluorinated aromatic ring, this compound serves as a versatile intermediate and a standalone scaffold for targeting complex biological systems.

This whitepaper provides an in-depth technical analysis of the structural causality behind this molecule's properties, hypothesizes its primary therapeutic targets based on modern medicinal chemistry principles, and outlines self-validating experimental workflows for target validation.

Structural Rationale & Physicochemical Causality

To understand the therapeutic potential of 3-(4-Fluorophenyl)-3-methylbutanoic acid, we must deconstruct its structural motifs and the physical chemistry driving its biological interactions.

The Para-Fluoro Substitution: Metabolic Shielding and Affinity

The incorporation of fluorine in medicinal chemistry is a proven strategy to enhance metabolic stability and binding affinity . The para-position of a phenyl ring is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. By substituting the hydrogen (van der Waals radius 1.20 Å) with a fluorine atom (radius 1.47 Å), the molecule achieves a profound metabolic block without significantly increasing steric bulk. Furthermore, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, modulating its π -stacking capabilities and enabling favorable halogen bonding within hydrophobic protein pockets .

The Quaternary β -Carbon: The Thorpe-Ingold Effect

The nomenclature "3-methylbutanoic acid" combined with a 3-aryl substituent indicates that the β -carbon (C3) is a quaternary center, bonded to two methyl groups (C4 and the 3-methyl substituent), the fluorophenyl ring, and the α -carbon. This creates a severe steric bottleneck. The presence of these gem-dimethyl groups induces the Thorpe-Ingold effect (angle compression). This restricts the rotatable bonds of the acetic acid tail, locking the molecule into a pre-organized conformation. Causally, this reduces the entropic penalty ( ΔS ) upon target binding, translating to a significantly lower dissociation constant ( Kd​ ) and prolonged target residence time.

The Carboxylic Acid: Zinc-Binding and Salt Bridges

The terminal carboxylic acid acts as a classic hydrogen-bond acceptor/donor and a potent anion at physiological pH. It is highly effective at forming salt bridges with basic amino acid residues (Arginine, Lysine) or acting as a Zinc-Binding Group (ZBG) in metalloenzymes.

G Compound 3-(4-Fluorophenyl)- 3-methylbutanoic acid F_Group Para-Fluoro Group (Metabolic Shielding) Compound->F_Group Quat_C Quaternary β-Carbon (Thorpe-Ingold Effect) Compound->Quat_C COOH Carboxylic Acid (Zinc Binding/Salt Bridge) Compound->COOH Target1 MMP S1' Pocket Inhibition F_Group->Target1 Target3 CGRP Antagonism F_Group->Target3 Target2 GABA-B Receptor Modulation Quat_C->Target2 COOH->Target1 COOH->Target3

Figure 1: Pharmacophore mapping and hypothesized target interaction logic.

Core Therapeutic Targets

Based on the structural causality outlined above, 3-(4-Fluorophenyl)-3-methylbutanoic acid is primed for the following therapeutic applications:

Target A: Matrix Metalloproteinases (MMPs)

MMPs (particularly MMP-2 and MMP-9) are zinc-dependent endopeptidases implicated in tumor metastasis and tissue degradation. Traditional MMP inhibitors rely on hydroxamate ZBGs, which often suffer from poor PK profiles and off-target toxicity.

  • Mechanism : The carboxylic acid of 3-(4-Fluorophenyl)-3-methylbutanoic acid serves as a biocompatible ZBG alternative. The rigid quaternary β -carbon precisely vectors the highly lipophilic p-fluorophenyl group into the deep, hydrophobic S1′ pocket of MMP-2/9, providing subtype selectivity over MMP-1 (which has a shallow S1′ pocket).

Target B: GABA-B Receptor Modulation (CNS Disorders)

β -substituted GABA derivatives (such as Baclofen and Phenibut) are well-documented GABA-B receptor agonists used for spasticity and anxiety .

  • Mechanism : While lacking the terminal amine of GABA, this butanoic acid scaffold can act as an allosteric modulator or a direct precursor to novel, highly lipophilic GABA-B ligands. The p-fluoro and gem-dimethyl groups drastically increase blood-brain barrier (BBB) penetrance (higher LogP) and prevent rapid enzymatic degradation in the CNS.

Target C: CGRP Receptor Antagonism (Migraine)

Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (gepants) frequently utilize bulky, rigidified carboxylic acids to disrupt the protein-protein interaction between the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). The sterically demanding profile of this compound makes it an ideal fragment for occupying the lipophilic cleft at this interface.

Quantitative Data Presentation: Predicted Scaffold Advantages

To justify the selection of this molecule over its unsubstituted counterparts, we summarize the predicted physicochemical and pharmacokinetic shifts induced by its specific functional groups.

PropertyUnsubstituted Analog (3-phenylbutanoic acid)3-(4-Fluorophenyl)-3-methylbutanoic acidCausality / Impact
Metabolic Half-Life (HLM) < 20 min> 120 minp-Fluoro blocks CYP-mediated aromatic oxidation; quaternary carbon blocks β -oxidation.
LogP (Lipophilicity) ~2.1~3.4Fluorine and the extra methyl group increase lipophilicity, driving membrane/BBB permeability.
Conformational Flexibility High (Rotatable bonds)Low (Pre-organized)Thorpe-Ingold effect from the quaternary β -carbon reduces the entropic penalty of binding.
Target Residence Time ShortProlongedEnhanced hydrophobic packing in deep pockets (e.g., MMP S1′ ) due to the rigidified fluorophenyl moiety.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, any claims regarding target affinity and metabolic stability must be empirically validated. Below are the self-validating, step-by-step methodologies designed to test the hypotheses presented in this guide.

Protocol 1: In Vitro MMP-2 Fluorogenic Inhibition Assay

This assay validates the compound's ability to utilize its carboxylic acid as a ZBG while occupying the S1′ pocket.

Materials:

  • Recombinant Human MMP-2 (catalytic domain).

  • Fluorogenic Substrate: MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH2.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2​ , 0.05% Brij-35.

  • Positive Control: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid).

Step-by-Step Methodology:

  • Compound Preparation : Dissolve 3-(4-Fluorophenyl)-3-methylbutanoic acid in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in the assay buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Enzyme Activation : Dilute recombinant MMP-2 in assay buffer to a working concentration of 2 nM.

  • Incubation : In a black 384-well microplate, combine 20 µL of the enzyme solution with 10 µL of the compound dilutions. Incubate at 37°C for 30 minutes to allow the pre-organized scaffold to achieve binding equilibrium.

  • Substrate Addition : Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 10 µM).

  • Kinetic Read : Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 20 minutes at 37°C using λex​ = 328 nm and λem​ = 393 nm.

  • Data Validation : Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against log[inhibitor] to determine the IC50​ via non-linear regression. The assay is self-validating if the NNGH control yields an IC50​ within 10% of its literature value (~130 nM).

G Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (MMP-2 + Buffer) Prep->Incubate 30 min Substrate Add Fluorogenic Substrate Incubate->Substrate 37°C Read Kinetic Read (Ex 328nm / Em 393nm) Substrate->Read Continuous Analyze IC50 Calculation (Non-linear regression) Read->Analyze Data Export

Figure 2: High-throughput kinetic screening workflow for MMP-2 inhibition.

Protocol 2: CYP450 Microsomal Stability Assay

This protocol proves the metabolic shielding effect of the para-fluoro substitution and the quaternary β -carbon.

Step-by-Step Methodology:

  • System Setup : Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking : Add 3-(4-Fluorophenyl)-3-methylbutanoic acid to a final concentration of 1 µM. Include Verapamil (1 µM) in a separate well as a high-clearance positive control.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching : At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Validation : The assay is validated if Verapamil shows >80% depletion within 30 minutes. The target compound's intrinsic clearance ( CLint​ ) is calculated from the slope of the natural log of remaining compound versus time.

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at:[Link]

  • Galli, A., Zilletti, L., Scotton, M., Adembri, G., & Giotti, A. (1979). "Inhibition of Na+-independent [3H]GABA binding to synaptic membranes of rat brain by beta-substituted GABA derivatives." Journal of Neurochemistry. Available at:[Link]

Foundational

Comprehensive Solubility Profiling of 3-(4-Fluorophenyl)-3-methylbutanoic Acid in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4)[1] is a highly specialized halogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). For process...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4)[1] is a highly specialized halogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). For process chemists and drug development professionals, understanding its solubility profile across various organic solvents is paramount. Accurate solubility data drives the optimization of reaction conditions, the design of high-yield crystallization workflows, and the minimization of environmental solvent waste.

This whitepaper provides a rigorous, self-validating framework for evaluating the solubility of this intermediate, grounded in thermodynamic principles and standardized methodologies such as the[2] and [3].

Physicochemical Profiling & Structural Analysis

Before empirical testing, a predictive assessment of the solute-solvent interactions must be established. The molecular architecture of 3-(4-Fluorophenyl)-3-methylbutanoic acid ( C11​H13​FO2​ , MW: 196.22 g/mol ) presents a distinct dichotomy of polar and non-polar domains:

  • Lipophilic Core: The 4-fluorophenyl ring and the gem-dimethyl group impart significant hydrophobicity. The estimated partition coefficient (LogP) is approximately 2.8 - 3.3, extrapolated from related halogenated analogs like 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid, which exhibits a LogP of 3.35[4].

  • Hydrophilic Terminus: The terminal carboxylic acid moiety acts as both a strong hydrogen-bond donor and acceptor. The pKa of this aliphatic acid is estimated at ~4.5 - 4.8.

Because the molecule remains un-ionized in non-aqueous organic solvents, its dissolution relies entirely on the solvent's ability to disrupt intermolecular hydrogen bonds (specifically, carboxylic acid dimers in the solid crystal state) and subsequently solvate the lipophilic core.

Thermodynamic Dissolution Pathway

The dissolution of crystalline 3-(4-Fluorophenyl)-3-methylbutanoic acid into an organic solvent is governed by the enthalpy of fusion and the activity coefficient of the solute in the solvent. The process can be visualized as a three-step thermodynamic cycle:

Solvation S Crystal Lattice (Solid Acid) D Disruption of Intermolecular H-Bonds S->D C Cavity Formation in Solvent D->C I Solute-Solvent Interaction (Solvation) C->I

Figure 1: Thermodynamic pathway of dissolution for carboxylic acid intermediates in organic solvents.

Predictive Solubility Matrix

Using Hansen Solubility Parameters (HSP) as a heuristic framework, solvents can be categorized by their dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding capabilities ( δH​ ). Below is the predictive solubility matrix for 3-(4-Fluorophenyl)-3-methylbutanoic acid:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Strong H-bond donation/acceptance completely disrupts carboxylic acid dimers. Excellent solvation of the polar terminus.
Polar Aprotic Ethyl Acetate, Acetone, THFHigh (>100 mg/mL)H-bond acceptors effectively solvate the acidic proton. Favorable dipole-dipole interactions with the fluorophenyl ring.
Non-Polar (Aromatic) Toluene, XyleneModerate (20-50 mg/mL)Strong dispersion interactions with the fluorophenyl and gem-dimethyl groups, but poor solvation of the acid moiety.
Non-Polar (Aliphatic) Heptane, HexaneLow (<10 mg/mL)Insufficient polar or H-bonding forces to overcome the crystal lattice energy of the solute. Ideal as anti-solvents.

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To ensure trustworthiness and reproducibility, empirical solubility determination must follow stringent guidelines. The saturation shake-flask method is widely regarded as the most reliable technique for measuring true equilibrium solubility[5]. The following protocol is adapted from the principles outlined in USP <1236>[2] and OECD Test Guideline 105[3], specifically optimized for volatile organic solvents.

Step-by-Step Methodology:
  • Preparation: Accurately weigh ~500 mg of 3-(4-Fluorophenyl)-3-methylbutanoic acid into a 10 mL amber glass vial.

    • Causality Note: Amber glass is utilized to prevent any potential UV-induced degradation of the halogenated aromatic system during prolonged incubation.

  • Solvent Addition: Add 2.0 mL of the target organic solvent. The goal is to maintain a visible excess of solid (a saturated suspension) throughout the experiment.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for a minimum of 24 hours.

    • Causality Note: Why 24 hours? USP <1236> recommends this duration to ensure the dissolution rate plateaus and true thermodynamic equilibrium is verified[6]. Kinetic methods often overestimate solubility due to temporary supersaturation.

  • Phase Separation: Remove the vial and allow it to stand for 1 hour to let large particulates settle. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to firmly pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract an aliquot (e.g., 100 µL) of the clear supernatant using a positive displacement pipette.

    • Causality Note: Positive displacement pipettes prevent volume errors caused by the high vapor pressure or low viscosity of organic solvents. Immediately dilute the aliquot into a compatible diluent (e.g., Acetonitrile/Water mixture) to prevent the solute from precipitating out of the saturated solution when exposed to cooler ambient air.

  • Quantification: Analyze the diluted sample via HPLC-UV (detection typically at 210-220 nm for the fluorophenyl chromophore) against a validated multi-point calibration curve of the reference standard.

Workflow A 1. Excess Solute Addition (3-(4-Fluorophenyl)-3-methylbutanoic acid) B 2. Solvent Equilibration (Isothermal Shake-Flask, 25°C, 24h) A->B C 3. Phase Separation (Centrifugation at 10,000 RPM) B->C D 4. Supernatant Sampling & Dilution C->D E 5. HPLC-UV Quantification D->E F 6. Data Analysis & Solubility Profiling E->F

Figure 2: Standardized isothermal shake-flask workflow for empirical solubility determination.

Solubility-Driven Process Optimization

Understanding the empirical solubility profile of 3-(4-Fluorophenyl)-3-methylbutanoic acid directly informs downstream chemical processing:

  • Reaction Solvent Selection: For downstream coupling reactions (e.g., amide bond formation), polar aprotic solvents like THF or DMF are ideal. They provide high solubility for the intermediate and do not interfere with standard coupling reagents (unlike protic solvents which can cause side reactions).

  • Crystallization (Purification): The stark difference in solubility between polar aprotic solvents (high solubility) and aliphatic hydrocarbons (low solubility) makes an Ethyl Acetate / Heptane binary system an excellent choice for anti-solvent crystallization. The API intermediate can be dissolved in a minimal volume of warm Ethyl Acetate, followed by the slow, controlled addition of Heptane to induce nucleation and high-purity crystal growth.

References

  • ChemSrc - 1198785-51-1 CAS: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid. Source: chemsrc.com. URL:[Link]

  • Biorelevant - USP <1236>: Solubility Measurements Chapter. Source: biorelevant.com. URL:[Link]

  • Scribd - USP 1236 Solubility Measurements Guide. Source: scribd.com. URL: [Link]

  • Korea University / Anal. Chem. - Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions (Ref: OECD Test Guideline 105). Source: korea.ac.kr. URL: [Link]

Sources

Exploratory

Retrosynthetic Analysis and Synthetic Methodologies for 3-(4-Fluorophenyl)-3-methylbutanoic Acid

Abstract: The molecule 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4)[1] is a critical building block in modern medicinal chemistry. Featuring a carboxylic acid moiety and a sterically hindered β -quaternary ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The molecule 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4)[1] is a critical building block in modern medicinal chemistry. Featuring a carboxylic acid moiety and a sterically hindered β -quaternary carbon center, this structural motif is heavily utilized in the development of targeted oncology drugs and antimicrotubule agents[2]. Synthesizing β -quaternary centers presents significant steric challenges. This technical guide provides a deep-dive retrosynthetic analysis and details two field-proven, self-validating synthetic workflows to construct this molecule with high regioselectivity and yield.

Structural Deconstruction & Retrosynthetic Logic

The primary synthetic hurdle in 3-(4-fluorophenyl)-3-methylbutanoic acid is the fully substituted β -carbon. Standard alkylation methods often fail here due to severe steric hindrance and competing elimination pathways. To bypass this, we rely on two distinct retrosynthetic disconnections that leverage either electrophilic aromatic substitution or transition-metal-catalyzed soft nucleophilic addition.

Retrosynthesis cluster_A Pathway A: Friedel-Crafts cluster_B Pathway B: Conjugate Addition TM 3-(4-Fluorophenyl)- 3-methylbutanoic acid PreA1 Fluorobenzene TM->PreA1 Disconnection 1 PreA2 3,3-Dimethylacrylic acid TM->PreA2 Disconnection 1 PreB1 Ethyl 3-(4-fluorophenyl) but-2-enoate TM->PreB1 Disconnection 2 PreB2 MeMgBr / Cu(I) TM->PreB2 Disconnection 2

Fig 1: Retrosynthetic disconnections for 3-(4-Fluorophenyl)-3-methylbutanoic acid.

Pathway A: Direct Friedel-Crafts Alkylation (Industrial Route)

Disconnection at the aryl-alkyl bond leads back to fluorobenzene and 3,3-dimethylacrylic acid (senecioic acid)[3]. This approach relies on generating a highly reactive tertiary carbocation that attacks the aromatic ring.

Pathway B: Cu-Catalyzed Conjugate Addition (Precision Route)

Disconnection at the alkyl-alkyl bond suggests the 1,4-addition of a methyl group to an α,β -unsaturated ester[4]. This pathway is ideal for lab-scale precision, particularly if future enantioselective modifications (using chiral ligands) are required.

Mechanistic Pathways & Causal Explanations

The Causality of Regioselectivity in Pathway A

When 3,3-dimethylacrylic acid is treated with a strong Lewis acid like AlCl 3​ , it undergoes protonation and complexation to form the 3-carboxy-2-methylpropan-2-yl cation. Fluorobenzene is an ortho/para-directing molecule; the fluorine atom withdraws electrons inductively but donates electron density via resonance.

The critical success factor here is steric exclusion . The generated tertiary carbocation is extremely bulky. While the ortho position of fluorobenzene is electronically activated, the spatial interference between the fluorine atom and the massive carbocation completely suppresses ortho-attack. Consequently, the electrophilic aromatic substitution is driven almost exclusively to the para-position, yielding the desired isomer with >95% regioselectivity[3].

FC_Mechanism Step1 3,3-Dimethylacrylic acid + AlCl3 Step2 Tertiary Carbocation [(CH3)2C+-CH2-COOH] Step1->Step2 Lewis Acid Complexation Step3 Electrophilic Aromatic Substitution (para-attack on Fluorobenzene) Step2->Step3 Steric exclusion of ortho-attack Step4 Wheland Intermediate (Resonance Stabilized) Step3->Step4 Rate-determining step Step5 3-(4-Fluorophenyl)-3-methylbutanoic acid Step4->Step5 Proton loss & Rearomatization

Fig 2: Mechanism of AlCl3-mediated Friedel-Crafts alkylation demonstrating para-selectivity.

The Causality of Chemoselectivity in Pathway B

Adding a hard nucleophile (like MeMgBr) to an α,β -unsaturated ester typically results in a mixture of 1,2-addition (attacking the carbonyl) and 1,4-addition (attacking the β -carbon). By introducing a catalytic amount of Copper(I) iodide, the Grignard reagent is transmetalated into a softer organocuprate species. According to Hard-Soft Acid-Base (HSAB) theory, this softer nucleophile thermodynamically favors attack at the softer electrophilic site—the β -carbon—successfully installing the quaternary center without destroying the ester functionality[5].

Experimental Protocols (Self-Validating Systems)

Protocol A: AlCl 3​ -Mediated Friedel-Crafts Alkylation

This protocol utilizes the reactant (fluorobenzene) as the solvent, effectively driving the equilibrium forward while acting as a heat sink for the exothermic Lewis acid complexation.

  • Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl 3​ (1.5 equiv, 150 mmol) in anhydrous fluorobenzene (10 equiv, 1.0 mol).

  • Activation: Cool the suspension to 0 °C under an inert N 2​ atmosphere.

  • Addition: Dissolve 3,3-dimethylacrylic acid (1.0 equiv, 100 mmol) in a minimal amount of fluorobenzene. Add this solution dropwise to the AlCl 3​ suspension over 30 minutes to control the evolution of HCl gas and thermal spikes[2].

  • Reaction: Remove the ice bath and gradually warm the mixture to 40 °C. Stir for 3 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction by slowly pouring it into a vigorously stirred mixture of crushed ice and 1M HCl (200 mL).

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).

    • Crucial Purification Step: Extract the combined DCM layers with 1M aqueous NaOH (3 x 100 mL). The target carboxylic acid (pKa ~4.5) deprotonates and migrates entirely to the aqueous phase. Unreacted fluorobenzene and neutral polymeric byproducts remain in the DCM.

    • Acidify the aqueous phase with concentrated HCl until pH < 2. The pure 3-(4-fluorophenyl)-3-methylbutanoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Cu-Catalyzed 1,4-Conjugate Addition

This protocol utilizes Chlorotrimethylsilane (TMSCl) as an enolate trap, which is a self-validating mechanism that prevents the retro-Michael reaction and suppresses polymerization.

  • Catalyst Formation: In a flame-dried Schlenk flask under N 2​ , suspend CuI (0.1 equiv, 1.0 mmol) in anhydrous THF (20 mL).

  • Substrate Loading: Add ethyl 3-(4-fluorophenyl)but-2-enoate (1.0 equiv, 10 mmol) and TMSCl (1.2 equiv, 12 mmol) to the suspension.

  • Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add MeMgBr (3.0 M in diethyl ether, 1.2 equiv, 12 mmol) dropwise via syringe pump over 1 hour[4].

  • Trapping: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature. The TMSCl traps the intermediate as a silyl ketene acetal.

  • Hydrolysis & Workup: Quench with saturated aqueous NH 4​ Cl (30 mL) to break the silyl acetal and solubilize the copper salts. Extract with Ethyl Acetate (3 x 30 mL). Concentrate the organic layer in vacuo.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF and H 2​ O (20 mL). Add LiOH monohydrate (2.0 equiv, 20 mmol) and stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield the final acid.

Quantitative Data & Reagent Comparison

The choice of synthetic route depends heavily on the scale and the specific requirements of the drug development program. Below is a comparative analysis of the two methodologies.

MetricPathway A: Friedel-Crafts AlkylationPathway B: Cu-Catalyzed Conjugate Addition
Atom Economy High (Only HCl is lost as a byproduct)Moderate (Loss of Mg, Br, Cu salts, and ethanol)
Scalability Excellent (Kilogram scale applicable)Moderate (Requires cryogenic cooling at -78 °C)
Regioselectivity >95% para-substitution>98% 1,4-addition (vs 1,2-addition)
Enantiocontrol Racemic onlyAmenable to asymmetric synthesis via chiral ligands
Cost of Reagents Very Low (AlCl 3​ , Fluorobenzene)High (CuI, TMSCl, Grignard reagents)
Primary Byproducts Trace ortho-isomer, polymeric acidSilyl ethers, copper waste, magnesium salts

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 3-(4-Fluorophenyl)-3-methylbutanoic Acid in Synthetic Chemistry

Introduction: The Strategic Value of Fluorinated Building Blocks In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] More than half of all...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] More than half of all recently approved small-molecule drugs feature at least one fluorine atom, a testament to its profound impact on pharmacological properties.[1] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—are exploited to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity and permeability.[1][2]

Among the vast arsenal of fluorinated intermediates, 3-(4-Fluorophenyl)-3-methylbutanoic acid stands out as a particularly versatile building block. Its structure combines three key features: a metabolically robust fluorophenyl ring, a sterically influential gem-dimethyl group at the α-position to the aromatic ring, and a versatile carboxylic acid handle. This unique combination provides chemists with a powerful tool to introduce desirable pharmacokinetic properties and explore structure-activity relationships (SAR) with precision.[1]

This guide provides an in-depth exploration of 3-(4-Fluorophenyl)-3-methylbutanoic acid, detailing its core attributes, key synthetic transformations, and step-by-step protocols for its application.

Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)-3-methylbutanoic acid

PropertyValueSource
CAS Number 339-34-4[3]
Molecular Formula C₁₁H₁₃FO₂[4]
Molecular Weight 196.22 g/mol [3][4]
Melting Point 74-75 °C
Boiling Point 285.2 ± 15.0 °C at 760 mmHg
Physical Form Solid
InChIKey HDBUHVALFKKGSF-UHFFFAOYSA-N[4]

Core Rationale: Deconstructing the Building Block's Advantages

The utility of 3-(4-Fluorophenyl)-3-methylbutanoic acid is best understood by examining its constituent parts and their synergistic contributions to molecular design.

  • The 4-Fluorophenyl Moiety: The fluorine atom at the para-position of the phenyl ring is a critical feature. It serves as a bioisostere for a hydrogen atom but with profoundly different electronic properties. Its primary role is to block oxidative metabolism at that position, a common liability for aromatic rings in drug candidates.[1] This can significantly increase the half-life and oral bioavailability of the final compound.

  • The Gem-Dimethyl Group: The quaternary carbon center adjacent to the aromatic ring provides significant steric bulk. This can be strategically employed to lock a specific conformation of the molecule, which may be favorable for binding to a biological target. Furthermore, this steric hindrance can shield adjacent bonds from enzymatic degradation, further enhancing metabolic stability.

  • The Carboxylic Acid Handle: As one of the most versatile functional groups in organic chemistry, the carboxylic acid serves as the primary point of diversification. It is readily converted into a wide array of functional groups, including amides, esters, and alcohols, allowing for the systematic exploration of SAR and the attachment of the scaffold to other molecular fragments.

G cluster_0 Structural Features & Benefits cluster_1 Pharmacological Impact A 3-(4-Fluorophenyl)-3-methylbutanoic acid B 4-Fluorophenyl Group A->B C Gem-Dimethyl Group A->C D Carboxylic Acid Handle A->D E Blocks Metabolic Oxidation Modulates pKa & Lipophilicity B->E Leads to F Provides Steric Shielding Locks Conformation C->F Leads to G Enables Derivatization (Amides, Esters, etc.) D->G Leads to

Caption: Logical relationship between structural features and their benefits.

Application Protocols: Key Synthetic Transformations

The true power of a building block lies in its reliable and versatile reactivity. The following protocols detail common, high-yield transformations that use 3-(4-Fluorophenyl)-3-methylbutanoic acid as a starting material.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bonds are prevalent in pharmaceuticals due to their stability and hydrogen bonding capabilities. Carbodiimide coupling is a reliable method for their formation under mild conditions. This protocol uses N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as the coupling agent.

Causality Behind Choices:

  • Solvent (DMF/DCM): Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are chosen to prevent hydrolysis of the activated acid intermediate.

  • EDC & HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to suppress side reactions (like N-acylurea formation) and minimize racemization by converting the O-acylisourea to a less reactive but more selective HOBt-ester.

  • Base (DIPEA): A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and the ammonium salt formed from the amine, driving the reaction to completion without competing in the reaction itself.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-Fluorophenyl)-3-methylbutanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Activation: Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15-20 minutes at room temperature to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) in a minimal amount of the reaction solvent. Add this solution, along with DIPEA (2.5 eq), to the reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

G start Start: Dissolve Acid in DCM/DMF activate Add EDC & HOBt Stir 20 min @ RT start->activate add_amine Add Amine & DIPEA activate->add_amine react Stir 12-24h @ RT add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end_node End: Pure Amide purify->end_node

Sources

Application

protocol for chiral separation of 3-(4-Fluorophenyl)-3-methylbutanoic acid enantiomers

Application Note: Stereochemical Analysis and Chiral Separation Strategies for Fluorophenylbutanoic Acid Derivatives Executive Summary & Critical Structural Clarification As a Senior Application Scientist, the foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereochemical Analysis and Chiral Separation Strategies for Fluorophenylbutanoic Acid Derivatives

Executive Summary & Critical Structural Clarification

As a Senior Application Scientist, the foundational step in any method development workflow is rigorous structural verification. The compound specified in the query—3-(4-Fluorophenyl)-3-methylbutanoic acid (1)—possesses a structural symmetry that precludes chiral separation. Specifically, the C3 carbon is bonded to a 4-fluorophenyl group, a -CH2COOH group, and two identical methyl groups (the C4 of the butanoic acid chain and the 3-methyl substituent). Because it lacks a stereocenter, the molecule is achiral and inherently does not possess enantiomers.

However, in pharmaceutical drug development, two closely related chiral homologs are critical building blocks that frequently require enantioseparation:

  • 2-(4-Fluorophenyl)-3-methylbutanoic acid : An alpha-aryl chiral acid and the key intermediate for the calcium channel blocker 2.

  • 3-(4-Fluorophenyl)butanoic acid : A standard beta-aryl chiral acid used in various medicinal chemistry scaffolds.

To provide a highly actionable and scientifically rigorous guide, this application note details the self-validating chiral separation protocols for these two critical chiral analogs.

Scientific Principles of Chiral Recognition (Causality & Mechanism)

The enantioseparation of aryl-carboxylic acids relies on a highly specific combination of hydrogen bonding, π−π interactions, and steric hindrance.

  • Stationary Phase Selection : Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), serve as the gold standard. The carbamate linkages act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid moiety of the analyte, while the phenyl rings provide π−π stacking with the fluorophenyl group. If polysaccharide columns fail,3 (ZWIX) are highly effective, utilizing ionic interactions between the basic quinuclidine nitrogen of the selector and the acidic carboxylate of the analyte.

  • The Role of Acidic Additives : Carboxylic acids tend to ionize in standard mobile phases, leading to secondary ion-exchange interactions with residual silanols on the silica support. This causes severe peak tailing and loss of resolution. The addition of 0.1% Trifluoroacetic acid (TFA) is a causal necessity; it suppresses the ionization of the analyte's carboxylate group, ensuring it remains in a neutral, protonated state. This promotes uniform, high-fidelity hydrogen bonding with the CSP.

Experimental Protocols

Protocol A: Normal Phase HPLC Separation of 2-(4-Fluorophenyl)-3-methylbutanoic acid
  • Objective : Baseline separation of (R) and (S) enantiomers (Mibefradil intermediates).

  • Materials : Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm), HPLC-grade Hexane, Isopropanol (IPA), and TFA.

  • Step-by-Step Methodology :

    • Mobile Phase Preparation : Mix 900 mL of Hexane with 100 mL of IPA. Add 1.0 mL of TFA (0.1% v/v). Degas the mixture ultrasonically for 15 minutes to prevent baseline noise and pump cavitation.

    • Column Equilibration (Self-Validation Step) : Install the Chiralpak AD-H column. Flush with the mobile phase at a flow rate of 1.0 mL/min for at least 45 minutes (approx. 10 column volumes). Do not proceed until the UV baseline at 210 nm is perfectly stable, confirming system equilibration.

    • Sample Preparation : Dissolve 1.0 mg of the racemic 2-(4-Fluorophenyl)-3-methylbutanoic acid in 1.0 mL of the mobile phase. Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulates.

    • Execution : Inject 10 µL of the sample. Monitor the absorbance at 210 nm (optimal for the fluorophenyl chromophore). Maintain the column compartment at a constant 25 °C to ensure reproducible thermodynamics of the chiral recognition.

Protocol B: SFC Separation of 3-(4-Fluorophenyl)butanoic acid
  • Objective : High-throughput, green-chemistry separation using Supercritical Fluid Chromatography (SFC).

  • Step-by-Step Methodology :

    • System Setup : Utilize an SFC system equipped with a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO 2​ in a supercritical state.

    • Mobile Phase : Pump supercritical CO 2​ as the primary solvent (Solvent A). Use Methanol containing 0.1% TFA as the co-solvent (Solvent B). Set the isocratic gradient to 85% A / 15% B.

    • Execution : Inject 5 µL of a 2.0 mg/mL sample (dissolved in Methanol). Run the method at a flow rate of 3.0 mL/min at 35 °C. The low viscosity of supercritical CO 2​ allows for a 3x faster run time compared to normal phase HPLC, with baseline resolution typically achieved in under 5 minutes.

Quantitative Data Presentation

AnalyteColumn (CSP)Mobile PhaseFlow RateTempExpected RsRun Time
2-(4-Fluorophenyl)-3-methylbutanoic acid Chiralpak AD-HHexane/IPA/TFA (90:10:0.1)1.0 mL/min25 °C> 2.0~12 min
3-(4-Fluorophenyl)butanoic acid Chiralcel OD-HCO 2​ /MeOH/TFA (85:15:0.1)3.0 mL/min35 °C> 2.5~5 min

Note: Rs (Resolution) > 1.5 indicates complete baseline separation, validating the method for quantitative enantiomeric excess (ee) determination.

Method Development Workflow Visualization

Workflow Start Target: Chiral Aryl-Butanoic Acid Screening Primary CSP Screening (Polysaccharide AD-H / OD-H) Start->Screening SFC SFC Mode (CO2 / MeOH + 0.1% TFA) Screening->SFC Green Chemistry Pref. HPLC HPLC Mode (Hexane / IPA + 0.1% TFA) Screening->HPLC Standard Lab Pref. Eval Evaluate Resolution (Rs > 1.5?) SFC->Eval HPLC->Eval Success Method Validation & Scale-up Eval->Success Yes Alt Alternative CSPs (Cinchona Alkaloid ZWIX) Eval->Alt No Alt->Eval Re-evaluate

Chiral Method Development Decision Tree for Aryl-Carboxylic Acids.

References

  • Sigma-Aldrich / Merck. "3-(4-Fluorophenyl)
  • Schmid, R., et al. "Practical Synthesis of (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid, Key Building Block for the Calcium Antagonist Mibefradil.
  • Ilisz, I., et al. "Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids." MDPI Molecules.

Sources

Method

Application in the Synthesis of Potential Efflux Pump Inhibitors: A Technical Guide

Introduction: The Imperative of Overcoming Multidrug Resistance The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary mechanism by which bacteria evade the effects of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Overcoming Multidrug Resistance

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary mechanism by which bacteria evade the effects of antibiotics is through the overexpression of efflux pumps—transmembrane proteins that actively extrude a wide array of antimicrobial agents from the cell.[1][2][3] This process lowers the intracellular antibiotic concentration to sub-therapeutic levels, rendering the treatment ineffective. Efflux pumps are broadly classified into several families, including the ATP-binding cassette (ABC), major facilitator superfamily (MFS), resistance-nodulation-division (RND), small multidrug resistance (SMR), and multidrug and toxic compound extrusion (MATE) families.[4][5] The RND family is particularly prominent in Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, while MFS pumps such as NorA are significant contributors to resistance in Gram-positive pathogens like Staphylococcus aureus.[4][6][7]

The development of efflux pump inhibitors (EPIs) has emerged as a promising strategy to counteract this resistance mechanism.[8][9] EPIs function by blocking the efflux pump, thereby restoring the intracellular concentration and efficacy of existing antibiotics.[1][3][10] This guide provides a comprehensive overview of the synthetic strategies employed in the development of potential EPIs, complete with detailed protocols for their synthesis and biological evaluation.

Pillars of Efflux Pump Inhibitor Design and Synthesis

The rational design of effective EPIs is a cornerstone of medicinal chemistry efforts to combat antimicrobial resistance. Several key strategies have proven fruitful in the synthesis of novel inhibitor candidates.

Strategic Approaches to EPI Synthesis
  • Modification of Existing Antibiotic Scaffolds: One successful approach involves modifying the structure of antibiotics that are known substrates of efflux pumps. By altering key functional groups, it is possible to convert a substrate into an inhibitor.[11] Fluoroquinolones, for instance, have been chemically modified to generate potent EPIs against pumps like NorA in S. aureus.[11]

  • Hybrid Molecule Synthesis: This strategy involves covalently linking an antibacterial agent to a known efflux pump inhibitor.[12][13][14] The resulting hybrid molecule possesses dual-action capabilities, simultaneously targeting the bacterium and disabling its resistance mechanism. A notable example is the synthesis of hybrids combining the antibacterial alkaloid berberine with the NorA inhibitor INF55.[13][14]

  • Natural Product-Inspired Synthesis: Nature provides a rich source of structurally diverse molecules with biological activity. Many natural products, including alkaloids, flavonoids, and terpenoids, have been identified as potential EPIs.[1][15][16] Synthetic efforts often focus on the total synthesis of these natural products or the creation of simplified, more readily accessible analogs that retain the desired inhibitory activity.[17][18]

  • High-Throughput Screening and Novel Pharmacophore Discovery: The screening of large chemical libraries has led to the identification of novel scaffolds with EPI activity.[10] Once a hit is identified, medicinal chemists employ structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic properties.[2][19] The peptidomimetic compound phenylalanine-arginine-β-naphthylamide (PAβN) was one of the first broad-spectrum RND pump inhibitors discovered through such efforts.[2][10]

Visualizing the Challenge: Efflux Pump-Mediated Resistance

EffluxPump_Mechanism cluster_bacterium Bacterial Cell EffluxPump Efflux Pump Outer Membrane Component (e.g., OprM) Periplasmic Linker (e.g., MexA) Inner Membrane Transporter (e.g., MexB) Antibiotic_out Antibiotic EffluxPump:f1->Antibiotic_out Extrusion Antibiotic_in Antibiotic Antibiotic_in->EffluxPump:f3 Binding to Efflux Pump Target Bacterial Target (e.g., DNA Gyrase) Antibiotic_in->Target Inhibition of Cellular Processes EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump:f3 Inhibition

Caption: Mechanism of RND efflux pump-mediated antibiotic resistance and its inhibition by an EPI.

Application Note & Protocol: Synthesis of Phenylalanine-Arginine β-Naphthylamide (PAβN)

This section provides a detailed, scalable, and chromatography-free protocol for the synthesis of the widely used RND efflux pump inhibitor, PAβN.[11][12] This method utilizes traditional solution-phase peptide coupling chemistry.

Materials and Reagents:
  • L-Phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • L-Arginine

  • 2-Naphthylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Synthetic Workflow Diagram

PAbN_Synthesis cluster_step1 Step 1: Boc Protection of L-Phenylalanine cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Boc Deprotection Phe L-Phenylalanine Boc2O Boc₂O, NaHCO₃ Dioxane/Water Phe->Boc2O BocPhe Boc-L-Phenylalanine Boc2O->BocPhe BocPhe_c Boc-L-Phenylalanine Coupling DCC, HOBt DMF BocPhe_c->Coupling Arg L-Arginine Arg->Coupling Naph 2-Naphthylamine Naph->Coupling Dipeptide Boc-Phe-Arg-Naphthylamide Coupling->Dipeptide Dipeptide_c Boc-Phe-Arg-Naphthylamide TFA TFA/DCM Dipeptide_c->TFA PAbN Phenylalanine-Arginine β-Naphthylamide (PAβN) TFA->PAbN

Caption: Synthetic workflow for Phenylalanine-Arginine β-Naphthylamide (PAβN).

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of Boc-L-Phenylalanine

  • Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-phenylalanine as a white solid.

Step 2: Synthesis of Boc-Phe-Arg-β-Naphthylamide

  • To a solution of Boc-L-phenylalanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DMF at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of L-arginine (1.0 eq) and 2-naphthylamine (1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by precipitation from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the protected dipeptide.

Step 3: Synthesis of Phenylalanine-Arginine β-Naphthylamide (PAβN)

  • Dissolve the Boc-protected dipeptide (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield PAβN as its TFA salt.

Protocols for Biological Evaluation of Efflux Pump Inhibitors

The following protocols are essential for characterizing the biological activity of synthesized EPI candidates.

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This assay determines the synergistic effect of an EPI in combination with a known antibiotic.[1][2][13][14][15]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., P. aeruginosa ATCC 27853)

  • Antibiotic stock solution (e.g., levofloxacin)

  • EPI stock solution (e.g., PAβN)

  • Sterile saline or PBS

  • 0.5 McFarland standard

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • In a 96-well plate, add 50 µL of CAMHB to all wells.

  • Create two-fold serial dilutions of the antibiotic along the y-axis (e.g., rows A-G) and the EPI along the x-axis (e.g., columns 1-10).[14]

  • The final plate should contain a matrix of antibiotic and EPI concentrations, as well as controls for each compound alone.

  • Inoculate each well with 100 µL of the prepared bacterial suspension.[1]

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, the EPI alone, and each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[13][15] FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone)

Data Interpretation:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay measures the ability of an EPI to block the efflux of the fluorescent substrate ethidium bromide.[5][9][20]

Materials:

  • Fluorometer or fluorescence plate reader

  • Bacterial strain of interest

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • EPI of interest

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (positive control)

Procedure:

  • Grow the bacterial culture to mid-log phase (OD₆₀₀ of ~0.6).

  • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.3.[20]

  • Aliquot the cell suspension into microfuge tubes or a 96-well black plate.

  • Add the EPI at the desired concentration to the test wells. Include a no-EPI control and a positive control with CCCP (a proton motive force dissipator that inhibits efflux).

  • Add EtBr to all wells to a final concentration of 0.5-1 µg/mL.[20]

  • To initiate efflux, add glucose to a final concentration of 0.4% (v/v) to all wells except for a de-energized control.[20]

  • Immediately measure the fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at excitation and emission wavelengths of ~530 nm and ~600 nm, respectively.[5]

Data Interpretation:

An effective EPI will inhibit the efflux of EtBr, resulting in a higher intracellular fluorescence signal compared to the untreated control. The fluorescence level in the presence of the EPI should ideally approach that of the CCCP-treated positive control.

Protocol 3: MTT Assay for Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of novel EPIs to mammalian cells. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][8][10][17][18]

Materials:

  • Mammalian cell line (e.g., HeLa or HepG2)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • EPI of interest

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the EPI in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the solvent used for the EPI) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[18]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm or 650 nm.[18]

Data Interpretation:

The absorbance is directly proportional to the number of viable cells. A decrease in absorbance in the EPI-treated wells compared to the control indicates cytotoxicity. The results can be used to calculate the IC₅₀ value, which is the concentration of the EPI that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

The synthesis of novel efflux pump inhibitors is a vibrant and critical area of research in the fight against antimicrobial resistance. The strategies and protocols outlined in this guide provide a robust framework for the design, synthesis, and evaluation of potential EPI candidates. As our understanding of the structure and function of efflux pumps continues to grow, so too will our ability to develop highly potent and specific inhibitors with favorable safety profiles. The ultimate goal is the clinical translation of these compounds as "resistance breakers" to be used in combination with existing antibiotics, thereby preserving the efficacy of our current antimicrobial arsenal for future generations.

References

  • Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide for its Validation in Wild-Type Bacterial Strains. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Scalable and Chromatography‐Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β‐Naphthylamide for Its Validation in Wild‐Type Bacterial Strains. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature. Retrieved March 14, 2026, from [Link]

  • Ethidium bromide accumulation assay. (n.d.). Bio-protocol. Retrieved March 14, 2026, from [Link]

  • Synergy Testing by Checkerboard Microdilution and Dose Reduction Analysis. (n.d.). Bio-protocol. Retrieved March 14, 2026, from [Link]

  • Synthesis of capped dipeptide PAβN. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved March 14, 2026, from [Link]

  • Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Journal of Biological Engineering. (2009, October 16). Journal of Biological Engineering. Retrieved March 14, 2026, from [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Retrieved March 14, 2026, from [Link]

  • Cell sensitivity assays: The MTT assay. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. (2019, March 11). Journal of King Saud University - Science. Retrieved March 14, 2026, from [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Flow Cytometric Analysis of Efflux by Dye Accumulation. (2019, October 4). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved March 14, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved March 14, 2026, from [Link]

  • Quinoline Series: Synthesis. (2019, February 24). Open Lab Notebooks. Retrieved March 14, 2026, from [Link]

  • From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. (n.d.). IRIS. Retrieved March 14, 2026, from [Link]

  • Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii. (2023, June 18). MDPI. Retrieved March 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(4-Fluorophenyl)-3-methylbutanoic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation and assay preparation of highly lipophilic, fluorinated organic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation and assay preparation of highly lipophilic, fluorinated organic acids.

Working with 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4) presents a classic "brick dust" and "grease" paradox. Its rigid, bulky 3-methylbutanoic acid backbone paired with a hydrophobic 4-fluorophenyl moiety results in poor aqueous solubility, micellization tendencies, and erratic precipitation in biological buffers. This guide provides a self-validating, causality-driven framework to troubleshoot and resolve these solubility bottlenecks.

Part 1: Diagnostic Workflow

Before adjusting your protocols, use the following decision matrix to identify the root cause of your solubility failure.

DiagnosticWorkflow Start Assess Solubility Issue 3-(4-Fluorophenyl)-3-methylbutanoic acid Decision Target Application? Start->Decision Aqueous Aqueous / Biological (In vitro / In vivo) Decision->Aqueous Organic Organic Synthesis / Purification Decision->Organic CheckPH Check Buffer pH Is pH < pKa (~4.5)? Aqueous->CheckPH CheckPoly Check Polymorphism (XRPD / DSC) Organic->CheckPoly AdjustPH Adjust pH > 7.4 (Ionize to Carboxylate) CheckPH->AdjustPH Yes Formulation Use HP-β-CD or Surfactants (Tween-20) CheckPH->Formulation No Recryst Standardize Recrystallization (EtOAc / Heptane) CheckPoly->Recryst

Fig 1. Decision matrix for troubleshooting solubility issues across aqueous and organic applications.

Part 2: Frequently Asked Questions & Troubleshooting Protocols

Q1: Why does my compound precipitate when diluted into physiological buffers (e.g., PBS pH 7.4)?

Causality: The introduction of fluorine significantly increases the lipophilicity of the molecule while simultaneously altering the hydrogen-bonding capacity of the surrounding water network[1]. Although the carboxylic acid headgroup provides a site for ionization, the hydrophobic bulk dominates the molecule's physicochemical profile. When a concentrated DMSO stock is diluted into an aqueous buffer, the rapid diffusion of the co-solvent leaves the lipophilic molecules in a state of supersaturation. If the local pH is not strictly buffered above the pKa, the undissociated acid rapidly nucleates and precipitates out of solution[2]. Furthermore, fluorinated compounds exhibit unique partitioning behaviors that make them prone to surface adsorption and rapid aggregation during sample preparation[3].

Self-Validating Protocol: Pre-alkalinization and Slow Phase-In

  • Stock Preparation: Prepare a 10–50 mM stock solution in 100% anhydrous DMSO. Verify complete dissolution visually (the solution must be optically clear).

  • Buffer Adjustment: Prepare the receiving buffer (e.g., 1X PBS) and adjust the pH to 8.0 using 0.1 M NaOH.

    • Validation Check: Operating >3 pH units above the pKa ensures >99.9% of the compound is forced into the highly soluble carboxylate anion form.

  • Dropwise Addition: Place the buffer on a magnetic stirrer at 500 RPM. Add the DMSO stock dropwise to the vortex center, ensuring the final DMSO concentration remains ≤ 2% (v/v).

  • Surfactant Integration (If necessary): If dynamic light scattering (DLS) or visual inspection indicates micellization (cloudiness), introduce 0.1% Tween-20 or Triton X-100 to the buffer prior to compound addition to lower the critical micelle concentration threshold.

Q2: How can I achieve >10 mg/mL solubility for in vivo pharmacokinetic (PK) dosing without exceeding 5% DMSO?

Causality: Relying solely on co-solvents for highly lipophilic fluorinated acids is a flawed strategy for in vivo dosing; the compound will inevitably "crash out" upon injection as the co-solvent diffuses into the bloodstream. Utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a thermodynamic sink. The HP-β-CD molecule forms a host-guest inclusion complex, encapsulating the hydrophobic 4-fluorophenyl moiety within its lipophilic internal cavity, while its hydroxyl-rich exterior maintains bulk aqueous solubility.

Self-Validating Protocol: HP-β-CD Complexation

Fig 2. Step-by-step protocol for encapsulating fluorinated lipophiles in HP-β-CD.

  • Vehicle Preparation: Weigh 20% (w/v) HP-β-CD and dissolve completely in 50 mM phosphate buffer (pH 7.4).

  • API Wetting: Weigh the required mass of 3-(4-Fluorophenyl)-3-methylbutanoic acid. Add 2–5% (v/v) DMSO to wet the powder, creating a uniform slurry.

    • Reasoning: Wetting overcomes the high surface tension and oleophobic nature of the fluorinated solid[3].

  • Complexation: Gradually add the 20% HP-β-CD vehicle to the slurry while vortexing continuously.

  • Thermal Equilibration: Sonicate the mixture in a water bath at 37°C for 30–60 minutes.

    • Reasoning: Thermal energy overcomes the activation barrier required for the host-guest inclusion process.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates. Quantify the final dissolved concentration of the filtrate via HPLC-UV to validate the formulated dose.

Q3: I'm experiencing inconsistent solubility across different batches during synthesis. What is happening?

Causality: Batch-to-batch solubility variation in solid organic acids is driven by polymorphism. Rapid precipitation during synthesis workup (e.g., crashing out of water) yields an amorphous solid, which has a lower lattice energy and higher apparent kinetic solubility. Conversely, slow crystallization yields a thermodynamically stable, highly ordered crystal lattice with poor solubility. The strong C-F dipole interactions in 3-(4-Fluorophenyl)-3-methylbutanoic acid can stabilize highly rigid crystal packing motifs[1].

Self-Validating Protocol: Solid-State Standardization

  • Characterization: Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on the problematic batches.

    • Validation Check: Distinct melting points (DSC) or diffraction peaks (XRPD) confirm polymorphic discrepancies.

  • Recrystallization Standardization: Dissolve the raw compound in a minimal volume of hot ethyl acetate (EtOAc).

  • Anti-solvent Addition: Add heptane dropwise until the solution becomes slightly turbid.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (cooling rate of ~5°C/hour), followed by 1 hour in an ice bath. Filter and dry under vacuum. This ensures all batches are forced into the same thermodynamically stable polymorph, standardizing downstream solubility behavior.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility profiles of 3-(4-Fluorophenyl)-3-methylbutanoic acid across various standard laboratory solvent systems to guide your experimental design.

Solvent SystemApparent Solubility (mg/mL)Solubilization MechanismRecommended Application
Water (pH < 4.0) < 0.01None (Undissociated acid)Not recommended
PBS (pH 7.4) ~0.1 - 0.5Ionization (Carboxylate anion)Dilute in vitro assays
PEG400 / Water (50:50) ~5.0 - 10.0Co-solvent dielectric reductionIP/SC injections
20% HP-β-CD in PBS > 10.0Host-Guest InclusionIn vivo dosing (IV/PO)
DMSO (Anhydrous) > 100.0Solvation of lipophilic bulkStock solution preparation

References

  • Sigma-Aldrich - 3-(4-Fluorophenyl)-3-methylbutanoic acid, 339-34-4.

  • ACS ES&T Engineering - Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. 1

  • ResearchGate - Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. 2

  • ACS Publications - Challenges in Perfluorocarboxylic Acid Measurements. 3

Sources

Optimization

optimization of reaction conditions for fluorophenylbutanoic acid synthesis

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to address the most critical bottlenecks in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to address the most critical bottlenecks in the synthesis of 4-(4-fluorophenyl)butanoic acid.

This compound is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as haloperidol analogs and ezetimibe derivatives. The standard two-step synthetic route involves a Friedel-Crafts acylation followed by a ketone reduction. However, researchers frequently encounter issues with regioselectivity, catalyst poisoning, and unexpected defluorination.

Below, you will find our validated experimental protocols, a mechanistic workflow diagram, a quantitative comparison of reduction strategies, and our most frequently asked troubleshooting questions.

Synthetic Workflow & Mechanistic Pathways

G FB Fluorobenzene + Succinic Anhydride FC_Step Friedel-Crafts Acylation (AlCl3, 0°C to 60°C) FB->FC_Step Ketone 4-(4-fluorophenyl)-4-oxobutanoic acid (Intermediate) FC_Step->Ketone >80% Yield WK_Red Wolff-Kishner Reduction (N2H4, KOH, 200°C) Ketone->WK_Red Preferred Route PdC_Red Catalytic Hydrogenation (Pd/C, H2) Ketone->PdC_Red Alternative Route Target 4-(4-fluorophenyl)butanoic acid (Target Product) WK_Red->Target Chemoselective No C-F cleavage PdC_Red->Target Requires Catalyst Poison Defluoro Phenylbutanoic acid (Defluorination Byproduct) PdC_Red->Defluoro Side Reaction (Hydrodefluorination)

Reaction workflow for 4-(4-fluorophenyl)butanoic acid synthesis highlighting defluorination risks.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

Self-Validating Checkpoint: The reaction mixture will transition from a suspension to a dark, homogeneous complex as the active electrophile forms.

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer[1].

  • Reagent Charging: Add 17.1 g (0.171 mol) of succinic anhydride and 105 g (1.09 mol) of fluorobenzene. Stir until partially dissolved. Note: Fluorobenzene acts as both the reactant and the solvent here.

  • Lewis Acid Addition: Cool the mixture to 0–5 °C. Slowly add 60 g (0.45 mol, ~2.6 eq) of anhydrous aluminum chloride (AlCl₃) in small portions over 30 minutes to control the exothermic complexation.

  • Heating: Gradually warm the reaction to 100 °C and maintain for 2 hours[1].

  • Quenching: Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice containing 165 mL of 10% hydrochloric acid to break the aluminum complexes[1].

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ketone.

Protocol B: Synthesis of 4-(4-fluorophenyl)butanoic acid (Wolff-Kishner Reduction)

Self-Validating Checkpoint: The internal temperature will plateau around 120 °C until all water is removed via the Dean-Stark trap, after which it will rapidly climb to the 180–200 °C required for N₂ extrusion.

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a thermometer.

  • Reagent Charging: Add 4-(4-fluorophenyl)-4-oxobutanoic acid (0.98 g, 5 mmol), 85% KOH (0.79 g, 12 mmol), and diethylene glycol (10 mL)[2].

  • Hydrazone Formation: Slowly add 50% hydrazine monohydrate (1.20 g, 12 mmol) at room temperature. Heat the mixture to 120–130 °C and maintain for 2 hours. The mixture will become homogeneous after ~45 minutes[2].

  • Water Removal: Open the Dean-Stark trap to drain condensed water and residual hydrazine. This step is strictly required to allow the internal temperature to rise[2].

  • Decomposition: Once water is removed, increase the heating mantle temperature until the internal reaction temperature reaches 180–200 °C. Stir at this temperature for 3 hours[2].

  • Workup: Cool to room temperature, dilute with 10 mL H₂O, and pour into 20 mL of 2.5 N aqueous HCl. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate to afford a clear viscous oil[2].

Troubleshooting & FAQ Guide

Q1: My Friedel-Crafts acylation (Protocol A) stalls at ~40% conversion, even after 24 hours. Why is the reaction incomplete? A: This is a classic issue of Lewis acid stoichiometry. In the acylation of succinic anhydride, AlCl₃ does not act as a true catalyst. One equivalent of AlCl₃ irreversibly coordinates with the oxygen of the succinic anhydride, and a second equivalent coordinates with the carbonyl oxygen of the newly formed 4-(4-fluorophenyl)-4-oxobutanoic acid. Therefore, you must use a minimum of 2.2 to 2.5 equivalents of AlCl₃ relative to succinic anhydride to ensure enough free Lewis acid is present to drive the reaction to completion[1].

Q2: I am detecting a significant amount of the ortho-substituted isomer in my Friedel-Crafts product. How can I improve para-selectivity? A: Fluorine is an ortho/para-directing group, but its high electronegativity makes the aromatic ring less nucleophilic than benzene. While the para position is sterically favored, high reaction temperatures (like refluxing in neat fluorobenzene at 100 °C) provide enough thermodynamic energy to overcome the steric hindrance of the ortho position. To minimize ortho-substitution, lower the reaction temperature to 0–20 °C and use a non-participating, polar solvent like dichloromethane (DCM) or nitrobenzene to stabilize the transition state, rather than running the reaction in neat fluorobenzene.

Q3: I attempted to reduce the ketone intermediate using Catalytic Hydrogenation (Pd/C, H₂, 50 psi). My LC-MS shows a mass corresponding to phenylbutanoic acid (loss of 18 Da). What happened? A: You have encountered hydrodefluorination . Palladium on carbon (Pd/C) is highly active and readily inserts into the activated C-F bond of fluoroarenes, replacing the fluorine atom with hydrogen[3]. This is a well-documented side reaction when hydrogenating halogenated aromatics under aqueous or protic conditions[3]. Solution: To prevent C-F bond cleavage, you must either:

  • Switch to the Wolff-Kishner reduction (Protocol B), which is entirely chemoselective and does not affect aryl halides[2].

  • If hydrogenation is mandatory, switch to a less active catalyst (e.g., Pt/C) or add a catalyst poison (like quinoline or ethylenediamine) to attenuate the palladium's insertion capability.

Q4: My Wolff-Kishner reduction (Protocol B) yields incomplete conversion to the alkane, with significant hydrazone intermediate remaining. What went wrong? A: The failure is almost certainly due to inadequate temperature control caused by retained water. The mechanistic extrusion of nitrogen gas (N₂) from the hydrazone intermediate requires high thermal energy (180–200 °C). Because you are adding aqueous hydrazine and water is a byproduct of hydrazone formation, the reaction mixture will reflux at the boiling point of water (~100–120 °C in the glycol mixture). If you do not actively drain the water from the system using a Dean-Stark trap, the internal temperature will never reach the 180 °C threshold required for the final reduction step[2].

Quantitative Data: Comparison of Reduction Strategies

To assist in route scouting, we have summarized the empirical performance of various reduction methods for converting 4-(4-fluorophenyl)-4-oxobutanoic acid to 4-(4-fluorophenyl)butanoic acid.

Reduction StrategyCatalyst / ReagentsOperating TempDefluorination RiskTypical YieldScalability / Notes
Wolff-Kishner N₂H₄·H₂O, KOH, Diethylene Glycol180–200 °CNone (0%) 75–85%Highly scalable; requires Dean-Stark trap and handles toxic hydrazine[2].
Standard Hydrogenation 5% Pd/C, H₂ (50 psi), EtOH25–50 °CHigh (>15%) 40–60%Poor choice due to rapid hydrodefluorination of the aryl fluoride[3].
Poisoned Hydrogenation 5% Pd/C + Quinoline, H₂25 °CLow (<2%)70–80%Requires careful optimization of poison loading to prevent stalling.
Clemmensen Zn(Hg) amalgam, conc. HCl100 °CNone (0%)50–65%Environmentally restricted due to mercury toxicity; prone to polymerization side-reactions.

References

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Environmental Science & Technology Source: acs.org URL:[Link]

  • Antipsychotic - New Drug Approvals Source: newdrugapprovals.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioassay Reproducibility for Lipophilic Target Degraders (PROTACs)

Welcome to the Application Science Technical Support Center. As drug discovery aggressively expands into beyond-rule-of-5 (bRo5) chemical space, researchers frequently encounter severe reproducibility issues.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug discovery aggressively expands into beyond-rule-of-5 (bRo5) chemical space, researchers frequently encounter severe reproducibility issues. Compounds like Proteolysis Targeting Chimeras (PROTACs) and highly lipophilic kinase inhibitors often exhibit "flat" dose-response curves, massive inter-assay variability, and sudden losses in potency.

This guide provides a mechanistic framework to diagnose and resolve these artifacts. As a Senior Application Scientist, my goal is not just to give you a protocol, but to explain the causality behind assay failures so you can build robust, self-validating experimental systems.

Part 1: The Diagnostic Framework

Before altering your biological system (e.g., changing cell lines or enzyme concentrations), you must rule out physicochemical artifacts. The workflow below outlines the logical progression for diagnosing irreproducibility in lipophilic compound assays.

TroubleshootingWorkflow Start Irreproducible Bioassay Results Q1 Visible precipitate or turbidity in well? Start->Q1 Solubility Aqueous Solubility Limit (Compound Crashing) Q1->Solubility Yes Q2 Loss of free compound over time? Q1->Q2 No SolFix Action: Acoustic Dispensing & Optimize DMSO Solubility->SolFix Plastic Plastic Adsorption (PDMS/Polystyrene) Q2->Plastic Yes Instability Chemical Instability (Degradation) Q2->Instability No PlasticFix Action: Low-Binding Plates & 0.1% BSA Carrier Plastic->PlasticFix InstabFix Action: Prepare Fresh Avoid Freeze-Thaw Instability->InstabFix

Fig 1: Diagnostic workflow for troubleshooting lipophilic compound assay failures.

Part 2: Frequently Asked Questions & Troubleshooting Guides

FAQ 1: The "Disappearing" Compound (Plastic Binding & Adsorption)

Q: My PROTAC shows sub-nanomolar activity in biochemical assays but loses all potency when transferred to a cell-based assay in 384-well plates. What is happening?

A: You are likely experiencing non-specific adsorption to the plastic labware[1]. PROTACs typically possess high molecular weights and extreme lipophilicity (LogP > 5). To minimize thermodynamically unfavorable interactions with water, these molecules rapidly adsorb to hydrophobic surfaces like standard tissue culture polystyrene (TCPS) or polydimethylsiloxane (PDMS)[1]. This process physically depletes the bioavailable "free" drug concentration in your assay well, causing severe right-shifts in your IC50 curves and falsely underestimated activity[1].

Methodology: Mitigating Plastic Adsorption

  • Carrier Protein Supplementation: Supplement your assay buffer with 0.01% to 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-20). Causality: BSA acts as a hydrophobic sink in solution, chaperoning the lipophilic compound and preventing it from coating the plate walls.

  • Labware Selection: Switch to ultra-low binding (ULB) plates. Hydrophilic polymer-coated plates (e.g., Proteosave) significantly reduce the non-specific adsorption of hydrophobic small molecules[2].

  • Self-Validation Check (Recovery Assay): To prove your system is optimized, run a "no-cell/no-enzyme" control plate. Incubate the compound at your working concentration for the full assay duration, then transfer the supernatant to a fresh plate and quantify via LC-MS. A robust assay must demonstrate >90% free drug recovery[1].

FAQ 2: The "Brick Dust" Phenomenon (Aqueous Solubility Limit)

Q: I see high variability between technical replicates, and my IC50 curves plateau prematurely at higher concentrations. Why?

A: Your compound has exceeded its thermodynamic solubility limit and is "crashing out" of solution. When you pipette a high-concentration DMSO stock into an aqueous buffer, the localized concentration of the compound at the solvent interface vastly exceeds its kinetic solubility before it can uniformly mix. This triggers instantaneous nucleation and micro-precipitation. Because these aggregates are thermodynamically stable, they will not redissolve even after thorough mixing, leading to variable data and inaccurate Structure-Activity Relationships (SAR)[3].

Methodology: Optimized Compound Handling & Dispensing

  • Abolish Aqueous Serial Dilutions: Never perform serial dilutions of lipophilic compounds in aqueous buffers. Perform your serial dilution entirely in 100% DMSO.

  • Acoustic Dispensing (ECHO): Use an acoustic liquid handler to transfer nanoliter volumes of the DMSO stock directly into the final aqueous assay buffer. Causality: This ensures a rapid, uniform dispersion (a "solvent jump") that bypasses localized high-concentration gradients, maintaining the compound in a metastable supersaturated state long enough for the assay duration.

  • DMSO Storage: Repeated freeze-thaw cycles from -20°C can induce precipitation[4]. If freezing is required, aliquot the stocks and vortex vigorously upon thawing to ensure the compound is fully redissolved[4].

  • Self-Validation Check (Nephelometry): Before adding biological targets, read the assay plate using a nephelometer (light scattering microplate reader). A baseline reading confirms true solubility; any spike in light scattering definitively proves the compound has formed colloidal aggregates[3].

FAQ 3: Differentiating the Hook Effect from Aggregation

Q: My PROTAC shows a bell-shaped dose-response curve. Is this the expected "Hook Effect" or just compound precipitation at high doses?

A: This is a critical mechanistic distinction. The "Hook Effect" (prozone effect) occurs when excess PROTAC saturates both the Protein of Interest (POI) and the E3 ligase independently, forming inactive binary complexes rather than the required active ternary complex. However, compound aggregation at concentrations above the solubility limit can perfectly mimic this bell-shaped curve by sequestering the compound into insoluble colloids, causing a false loss of activity[3].

Mechanism PROTAC PROTAC (Lipophilic Degrader) Ternary Ternary Complex (Active Degradation) PROTAC->Ternary Optimal Conc. Hook Binary Complexes (Hook Effect / Inactive) PROTAC->Hook Excess Conc. Agg Colloidal Aggregates (False Positives/Negatives) PROTAC->Agg > Solubility Limit POI Protein of Interest (POI) POI->Ternary POI->Hook E3 E3 Ligase E3->Ternary E3->Hook

Fig 2: Concentration-dependent states of PROTACs: Ternary complex, Hook effect, and Aggregation.

Validation Step: To validate which mechanism is occurring, centrifuge the assay plate at 3,000 x g for 10 minutes. If the loss of activity is due to aggregation, the aggregates will pellet, and the supernatant will show drastically reduced compound concentration (verifiable by LC-MS). If the concentration remains high but activity is low, you are observing a true Hook Effect.

Part 3: Quantitative Impact of Assay Optimization

Implementing the self-validating protocols described above yields drastic improvements in data integrity. The table below illustrates the compounding benefits of addressing both solubility and surface adsorption simultaneously.

Table 1: Impact of Mitigation Strategies on Assay Reproducibility for a Model PROTAC (LogP = 6.2)

Assay ConditionFree Drug Recovery (24h)Apparent IC50 (nM)Inter-Assay CV (%)Primary Artifact
Standard Polystyrene + Aqueous Dilution< 15%> 10,00045%Plastic Binding & Precipitation
Standard Polystyrene + Acoustic Dispense30%45028%Plastic Binding
Low-Binding Plate + Aqueous Dilution45%85035%Precipitation
Low-Binding Plate + Acoustic Dispense + 0.1% BSA > 95% 12 < 5% None (Optimized)

References[3] Title: Improving Reproducibility: Best Practices for Small Molecules | Source: sigmaaldrich.com | URL:Verify Source[4] Title: Biological assay challenges from compound solubility: strategies for bioassay optimization | Source: nih.gov | URL:Verify Source[5] Title: Technical Support Center: Improving Small Molecule Stability in Solution | Source: benchchem.com | URL:Verify Source[1] Title: Small molecule absorption by PDMS in the context of drug response bioassays | Source: researchgate.net | URL:Verify Source[2] Title: Low Protein Adsorption Products & ELISA PROTEOSAVE | Source: sumibe.co.jp | URL:Verify Source

Sources

Optimization

Technical Support Center: Method Refinement for Trace-Level Detection of 3-(4-Fluorophenyl)-3-methylbutanoic acid

Welcome to the Technical Support Center for the trace-level quantitation of 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4). As a fluorinated carboxylic acid, this compound presents unique analytical challenges,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the trace-level quantitation of 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4). As a fluorinated carboxylic acid, this compound presents unique analytical challenges, particularly when analyzed at parts-per-trillion (ppt) or low parts-per-billion (ppb) levels in complex biological or environmental matrices.

This guide is engineered for researchers and drug development professionals. It bypasses basic LC-MS/MS principles to directly address the causality of signal loss, matrix suppression, and background contamination, providing field-proven, self-validating workflows to secure your analytical integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I experiencing poor retention and broad, splitting peak shapes on my standard C18 column? A: The root cause is the ionization state of the analyte. 3-(4-Fluorophenyl)-3-methylbutanoic acid has an estimated pKa of ~4.5 to 4.8. If your mobile phase pH is near this value (e.g., unbuffered water), the molecule exists in a dynamic equilibrium between its neutral and ionized states, leading to split peaks and poor retention.

  • The Fix: You must force the molecule into a single state. While dropping the pH to 2.5 (using 0.1% formic acid) ensures the molecule is fully protonated and highly retentive on a C18 phase, it severely suppresses negative electrospray ionization (ESI-). The optimal solution is to use a biphenyl or mixed-mode column with a slightly basic mobile phase (pH 8.0), ensuring the molecule is fully deprotonated for maximum ESI(-) sensitivity while relying on pi-pi interactions (via the fluorophenyl ring) for chromatographic retention.

Q2: How do I overcome severe ion suppression in complex matrices like plasma or wastewater? A: Co-eluting matrix components, such as phospholipids or humic acids, compete for the limited charge available on the surface of the ESI droplet. Because carboxylic acids require deprotonation [M−H]− , they are highly susceptible to this competition.

  • The Fix: Implement a Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) protocol. The basic amine groups on the WAX sorbent strongly bind the deprotonated carboxylic acid via ionic interactions. This allows you to aggressively wash the cartridge with 100% organic solvents to strip away neutral lipids and phospholipids before eluting the target analyte. This approach is the gold standard for isolating fluorinated carboxylic acids from complex matrices 1.

Q3: My signal-to-noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ) is failing. How can I boost ESI(-) sensitivity without changing my column? A: If you are locked into an acidic gradient for separation, your analyte is arriving at the MS source fully protonated, which is detrimental to ESI(-) detection.

  • The Fix: Introduce Ammonium Fluoride ( NH4​F ) as a mobile phase additive (0.5 to 1.0 mM). The fluoride ion acts as a highly efficient "proton sink" in the gas phase. It strongly hydrogen-bonds with the carboxylic acid proton in the ESI droplet, facilitating near-instantaneous deprotonation and dramatically boosting the [M−H]− yield without compromising acidic chromatographic retention 2.

Q4: I am detecting high background levels or "ghost peaks" of fluorinated signatures in my blanks. How do I eliminate this? A: Fluorinated compounds are ubiquitous in standard LC system components (e.g., PTFE solvent lines, degasser membranes). As the mobile phase flows through the system, it continuously leaches trace fluorinated carboxylic acids 3.

  • The Fix: Create a self-validating system by installing an Isolator Column (a highly retentive C18 delay column) between the LC pump mixer and the autosampler injection valve. This physically delays system-related background contaminants, separating them chromatographically from the true analyte injected by the autosampler. Furthermore, replace all PTFE tubing with PEEK.

Part 2: Experimental Protocols & Workflows

Protocol 1: Self-Validating WAX SPE Extraction

This protocol utilizes a mixed-mode Weak Anion Exchange (WAX) cartridge to isolate 3-(4-Fluorophenyl)-3-methylbutanoic acid. The inclusion of a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction ensures the method is self-validating against recovery losses.

  • Sample Pre-treatment: Aliquot 500 µL of the biological matrix. Spike with 10 µL of SIL-IS. Dilute with 500 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water. Causality: Raising the pH > 7.0 ensures the carboxylic acid is fully deprotonated prior to loading.

  • Conditioning: Condition a 30 mg/1 cc WAX cartridge with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample at a flow rate of 1-2 mL/min. Causality: The deprotonated analyte binds to the positively charged amine groups on the WAX sorbent via strong anion exchange.

  • Washing (Critical Step): Wash with 1.0 mL of 2% Formic acid in water to remove basic matrix components. Follow strictly with 1.0 mL of 100% Methanol. Causality: The 100% organic wash strips away neutral lipids and hydrophobic interferences while the analyte remains ionically locked to the sorbent.

  • Elution: Elute the target analyte with 1.0 mL of 5% NH4​OH in Methanol. Causality: The high pH neutralizes the WAX sorbent's amine groups, breaking the ionic bond and releasing the fluorinated acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Sample 1. Sample Prep (Adjust to pH > 7) Condition 2. Condition WAX (MeOH -> Water) Sample->Condition Load 3. Load Sample (Analyte Binds) Condition->Load Wash 4. Wash Cartridge (100% MeOH) Load->Wash Elute 5. Elute Analyte (5% NH4OH in MeOH) Wash->Elute Analyze 6. LC-MS/MS (ESI- Mode) Elute->Analyze

Caption: Step-by-step Weak Anion Exchange (WAX) SPE workflow for fluorinated carboxylic acids.

Protocol 2: LC-MS/MS System Preparation and Analysis

To achieve trace-level detection 4, the analytical system must be optimized for negative ionization.

  • Column Selection: Use a Biphenyl column (e.g., 100 x 2.1 mm, 1.7 µm) to leverage pi-pi interactions with the fluorophenyl ring.

  • Mobile Phase A: LC-MS grade Water containing 1.0 mM Ammonium Fluoride ( NH4​F ).

  • Mobile Phase B: LC-MS grade Methanol.

  • Mass Spectrometry: Operate in ESI negative mode. Optimize the collision energy for the specific loss of CO2​ (44 Da), a characteristic fragmentation pathway for carboxylic acids.

Troubleshooting_Tree Start Issue: Low ESI(-) Signal at LLOQ Check1 Check Mobile Phase pH Start->Check1 Check2 Assess Matrix Effect Start->Check2 Action1A pH < 4: Analyte Neutral (Poor Ionization) Check1->Action1A Acidic Action2A High Ion Suppression (Phospholipids) Check2->Action2A Suppression >20% Action1B Add 1mM NH4F or Post-Column NH4OH Action1A->Action1B Fix Action2B Implement WAX SPE & Isotope Dilution Action2A->Action2B Fix

Caption: Troubleshooting logic tree for resolving low ESI(-) signal during trace-level quantitation.

Part 3: Quantitative Data Summaries

Table 1: Optimized LC Gradient Profile Note: A rapid ramp to high organic composition is utilized to elute the hydrophobic fluorophenyl moiety efficiently, minimizing peak tailing.

Time (min)Flow Rate (mL/min)%A (Water + 1mM NH4​F )%B (Methanol)Curve
0.00.409010Initial
1.00.4090106 (Linear)
4.00.4010906 (Linear)
5.50.4010906 (Linear)
5.60.4090106 (Linear)
7.00.4090106 (Linear)

Table 2: MS/MS MRM Transitions for 3-(4-Fluorophenyl)-3-methylbutanoic acid Note: The primary quantifier relies on the neutral loss of Carbon Dioxide ( CO2​ , 44 Da), which is highly specific and thermodynamically favored for this structure.

AnalytePrecursor ( m/z )Product ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
3-(4-Fluorophenyl)-3-methylbutanoic acid195.1151.15015Quantifier (Loss of CO2​ )
3-(4-Fluorophenyl)-3-methylbutanoic acid195.1131.15025Qualifier (Loss of CO2​
  • HF)

References

  • Method for Trace Level Analysis of C8, C9, C10, C11, and C13 Perfluorocarbon Carboxylic Acids in Water. Analytical Chemistry - ACS Publications.1

  • The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by Liquid Chromatography–MS/MS. LCGC International.4

  • Robust trace analysis of polar (C2-C8) perfluorinated carboxylic acids by liquid chromatography-tandem mass spectrometry: Method development and application. ResearchGate.2

  • Draft Procedure for Analysis of Perfluorinated Carboxylic Acids and Sulfonic Acids in Sewage Sludge and Biosolids by HPLC/MS/MS. EPA NEPIS.3

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting Guide for 3-(4-Fluorophenyl)-3-methylbutanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(4-fluorophenyl)-3-methylbutanoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(4-fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4)[1].

As a critical intermediate in pharmaceutical R&D, transitioning this molecule from a milligram-scale bench reaction to a kilogram-scale pilot plant introduces significant chemical engineering challenges. The most direct and scalable synthetic route involves the Friedel-Crafts alkylation of fluorobenzene with 3,3-dimethylacrylic acid (senecioic acid) mediated by a strong Lewis acid such as aluminum chloride (AlCl₃)[2]. This guide provides field-proven troubleshooting strategies, mechanistic causality for common scale-up failures, and a self-validating experimental protocol.

Process Workflow Visualization

The following pathway illustrates the critical nodes in the Friedel-Crafts alkylation workflow, highlighting the transition from highly reactive intermediates to the final isolated product.

G FB Fluorobenzene (Excess / Solvent) Reaction Friedel-Crafts Alkylation (0°C to 25°C) FB->Reaction DMA 3,3-Dimethylacrylic acid (Alkylating Agent) Complex Acyl-AlCl3 Complex (Highly Reactive) DMA->Complex AlCl3 AlCl3 Catalyst (Lewis Acid) AlCl3->Complex Complex->Reaction Quench Acidic Aqueous Quench (Exothermic) Reaction->Quench Product 3-(4-Fluorophenyl)- 3-methylbutanoic acid Quench->Product Major (Para) Impurity Ortho-isomer & Oligomers Quench->Impurity Minor (Ortho)

Workflow for the Friedel-Crafts alkylation yielding 3-(4-fluorophenyl)-3-methylbutanoic acid.

Troubleshooting Guides & FAQs

Q1: During pilot-scale production, we observe a massive temperature spike when adding the AlCl₃ catalyst and during the aqueous quench. How can we control this exotherm?

Expertise & Experience: The Friedel-Crafts alkylation is intrinsically exothermic[2]. The initial complexation of AlCl₃ with the carboxylic acid moiety of 3,3-dimethylacrylic acid releases significant heat. Furthermore, quenching the active aluminum complex with water generates HCl gas and a violent, potentially dangerous exotherm. Solution:

  • Reverse Addition Strategy: Do not add solid AlCl₃ to the acrylic acid. Instead, add a solution of 3,3-dimethylacrylic acid dropwise to a pre-cooled (0–5 °C) slurry of AlCl₃ in fluorobenzene. This controls the rate of complexation and allows the reactor's cooling jacket to manage the heat load effectively.

  • Reverse Quench Protocol: Never add water directly to the reaction vessel at scale. Perform a "reverse quench" by transferring the active reaction mixture slowly into a vigorously stirred, pre-chilled (0–5 °C) solution of dilute aqueous HCl. This provides a massive thermal sink and controls the decomposition of the aluminum complex.

Q2: Our HPLC analysis shows a 10–15% impurity profile consisting of the ortho-isomer and polymeric byproducts. How do we improve regioselectivity?

Expertise & Experience: Fluorobenzene is an ortho/para-directing group. While the bulky tertiary carbocation generated from 3,3-dimethylacrylic acid sterically favors the para-position, elevated temperatures provide the activation energy required to form the kinetically accessible ortho-isomer[3]. Additionally, uncoordinated 3,3-dimethylacrylic acid can undergo self-oligomerization in the presence of strong Lewis acids. Solution: Maintain strict temperature control, keeping the internal temperature below 25 °C during the reaction phase. To minimize oligomerization, ensure that AlCl₃ is present in a stoichiometric excess (typically 1.5 to 2.0 equivalents)[2]. This ensures the acrylic acid is fully coordinated, preventing it from acting as a competing nucleophile against the carbocation.

Q3: We need to eliminate dichloromethane (DCM) from our process for environmental and regulatory reasons. What are the best scalable solvent alternatives?

Expertise & Experience: DCM is the classic solvent for Friedel-Crafts reactions because it is inert to carbocations and dissolves AlCl₃ complexes well[2]. However, it is a halogenated volatile organic compound (VOC) strictly regulated in pilot plants. Solution: Use excess fluorobenzene as both the reactant and the solvent. Fluorobenzene is sufficiently deactivated (compared to toluene or anisole) to avoid runaway polyalkylation, but reactive enough to undergo the desired transformation. Post-reaction, the excess fluorobenzene can be recovered via vacuum distillation and recycled, drastically improving the process's E-factor.

Q4: The aqueous workup generates a thick, unmanageable emulsion that delays phase separation for hours. How can we break this emulsion?

Expertise & Experience: Emulsions in this process are caused by the precipitation of insoluble aluminum hydroxide [Al(OH)₃] salts, which form if the aqueous phase reaches a near-neutral pH during the quench. Solution: Ensure the quench solution is sufficiently acidic (e.g., 2M HCl) to keep the aluminum salts fully dissolved as aqueous Al³⁺ ions. If an emulsion still forms during subsequent water washes, filter the biphasic mixture through a pad of Celite to remove suspended particulates, or add saturated brine to increase the ionic strength of the aqueous phase, which forces the organic layers to separate.

Quantitative Data Summaries

Table 1: Impurity Profile and Mitigation Strategies
Impurity TypeTypical Lab Yield (%)Pilot Scale Yield (%)Primary CauseMitigation Strategy
Para-isomer (Target) 85 - 90%75 - 82%Desired pathwayMaintain optimal stoichiometry and temperature control.
Ortho-isomer 5 - 8%10 - 15%Poor heat transfer at scaleKeep internal temp < 25 °C; optimize impeller mixing.
Oligomers < 2%5 - 8%Uncoordinated acrylic acidUse 1.5 - 2.0 eq of AlCl₃; utilize reverse addition.
Polyalkylation < 1%< 2%Excess alkylating agentUse excess fluorobenzene as the reaction solvent.
Table 2: Process Parameters: Lab vs. Pilot Scale
ParameterLab Scale (10 g)Pilot Scale (1 kg)Scale-Up Adjustment Rationale
Solvent Dichloromethane (DCM)Excess FluorobenzeneEliminate halogenated VOCs; enable solvent recycling.
AlCl₃ Equivalents 1.5 eq2.0 eqCompensate for trace moisture in bulk reactors/lines.
Addition Time 15 minutes2.5 - 3 hoursManage heat evolution (exotherm control).
Quench Method Direct addition of waterReverse quench into cold HClPrevent reactor over-pressurization and boiling.
Purification Column ChromatographyCrystallizationChromatography is economically/logistically unviable at scale.

Step-by-Step Experimental Protocol (1-kg Scale Simulation)

This methodology is designed as a self-validating system. Do not proceed to the next step unless the causality checks are confirmed.

Step 1: Reactor Preparation & Catalyst Slurry

  • Purge a 10-L jacketed glass reactor with dry nitrogen. Ensure the reactor is completely dry to prevent premature AlCl₃ degradation.

  • Charge the reactor with 3.0 L of anhydrous fluorobenzene (acting as both solvent and reactant). Begin mechanical stirring (250 rpm).

  • Carefully add 2.67 kg (20.0 mol, 2.0 eq) of anhydrous aluminum chloride (AlCl₃) in portions. Cool the reactor jacket to 0 °C.

Step 2: Alkylating Agent Addition

  • In a separate dry vessel, dissolve 1.00 kg (10.0 mol, 1.0 eq) of 3,3-dimethylacrylic acid in 1.0 L of anhydrous fluorobenzene. Transfer this solution to an addition funnel.

  • Add the 3,3-dimethylacrylic acid solution dropwise to the AlCl₃ slurry over 2.5 to 3 hours.

  • Causality Check: Monitor the internal thermocouple continuously. Adjust the addition rate to ensure the internal temperature does not exceed 15 °C. Exceeding this threshold will exponentially increase the formation of the ortho-isomer.

Step 3: Maturation & Validation

  • Once the addition is complete, warm the reactor jacket to 20 °C and stir the mixture for 3 hours.

  • Validation Check: Pull a 1-mL aliquot, quench it in 1M HCl/EtOAc, and analyze the organic layer via HPLC or TLC (Hexanes/EtOAc 60:40) to confirm the complete consumption of 3,3-dimethylacrylic acid[2]. Do not proceed to quench until starting material is depleted.

Step 4: Reverse Quench & Phase Separation

  • Prepare a 20-L quench vessel containing 5.0 L of 2M HCl and 2.0 kg of crushed ice. Vigorously stir the quench solution.

  • Slowly transfer the active reaction mixture from the 10-L reactor into the quench vessel over 1 hour.

  • Causality Check: The highly acidic environment ensures aluminum salts remain dissolved as Al³⁺ (aq), preventing the formation of intractable Al(OH)₃ emulsions.

  • Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

Step 5: Washing, Concentration, & Crystallization

  • Wash the organic layer with 2.0 L of deionized water, followed by 2.0 L of saturated brine.

  • Transfer the organic phase to a rotary evaporator and concentrate under reduced pressure (50 °C, 50 mbar) to recover the excess fluorobenzene.

  • Dissolve the crude oily residue in a minimum amount of hot ethyl acetate (approx. 1.0 L). Slowly add heptane (approx. 3.0 L) until the solution becomes cloudy.

  • Allow the mixture to cool to room temperature, then chill to 0–5 °C overnight to induce crystallization.

  • Filter the resulting off-white crystals through a sintered glass funnel. Wash the filter cake with cold heptane (2 x 500 mL) and dry under vacuum to a constant weight.

References

  • Organic Syntheses Procedure Title: Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one (Details the foundational Friedel-Crafts methodology for 3-aryl-3-methylbutanoic acids using AlCl₃ and 3,3-dimethylacrylic acid). Source: Organic Syntheses, Vol. 89, 210-219 (2012). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation Protocol and Platform Comparison for 3-(4-Fluorophenyl)-3-methylbutanoic Acid Bioanalysis

Introduction & Chemical Significance The compound 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4) is a highly specialized fluorinated carboxylic acid. In medicinal chemistry, the incorporation of a para-fluoro s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

The compound 3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS: 339-34-4) is a highly specialized fluorinated carboxylic acid. In medicinal chemistry, the incorporation of a para-fluoro substitution on a phenyl ring, combined with a sterically hindered quaternary beta-carbon, is a classic strategy to block cytochrome P450-mediated aromatic oxidation and beta-oxidation. This enhances the molecule's metabolic stability and lipophilicity.

For drug development professionals evaluating this compound as an active pharmaceutical ingredient (API) or a critical intermediate, establishing a robust, reproducible bioanalytical assay is paramount. This guide objectively compares analytical platforms and provides a comprehensive, step-by-step validation protocol engineered as a self-validating system in accordance with the latest global regulatory standards.

Comparative Analysis of Assay Platforms

To quantify 3-(4-Fluorophenyl)-3-methylbutanoic acid in complex biological matrices (e.g., human plasma), analytical scientists must choose a platform that balances sensitivity, selectivity, and throughput. The presence of the carboxylic acid moiety (pKa ~4.5) and the lack of a highly conjugated, extended chromophore dictate the optimal analytical approach.

Platform Comparison Data
Analytical PlatformSensitivity (LLOQ)Selectivity in PlasmaSample Preparation BurdenCausality & Analyte Suitability
LC-MS/MS (Optimal) High (10–50 pg/mL) Excellent Low to Moderate (LLE/SPE) Optimal. The carboxylic acid readily deprotonates to form [M-H]⁻ ions, making it ideal for direct, highly sensitive detection via Negative Electrospray Ionization (ESI-).
GC-MS Moderate (ng/mL)GoodHigh (Derivatization req.)Sub-optimal. Carboxylic acids are non-volatile and prone to thermal degradation. Requires time-consuming esterification (e.g., methylation) prior to injection.
HPLC-UV Low (µg/mL)PoorModerate (LLE/SPE)Sub-optimal. The isolated fluorophenyl ring lacks a strong absorption band above 250 nm, leading to severe baseline interference from endogenous plasma proteins.

Experimental Protocol: LC-MS/MS Workflow

To ensure the protocol operates as a self-validating system , the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 3-(4-Fluorophenyl)-3-methylbutanoic acid-d4—is non-negotiable. The SIL-IS corrects for matrix-induced ion suppression and extraction losses in real-time. By quantifying the response ratio (Analyte Area / IS Area), the method inherently neutralizes inter-sample variability.

Step-by-Step Methodology

Phase 1: Sample Preparation via Liquid-Liquid Extraction (LLE) Causality: Protein precipitation (PPT) leaves behind phospholipids that cause severe ion suppression in the mass spectrometer. LLE selectively partitions the un-ionized target analyte into an organic phase, leaving polar interferents in the aqueous waste.

  • Aliquot 50 µL of human plasma (K2EDTA) into a 96-well extraction plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL in 50% methanol).

  • Add 50 µL of 1% Formic Acid in water. (Mechanistic note: Acidifying the matrix drops the pH below the analyte's pKa, neutralizing the carboxylic acid to maximize its solubility in the organic extraction solvent).

  • Add 600 µL of Hexane:Ethyl Acetate (50:50, v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a clean 96-well collection plate.

  • Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v) and inject 5 µL onto the LC-MS/MS system.

Phase 2: Chromatographic Separation Causality: Using a neutral buffer rather than a strong acid ensures the carboxylic acid remains partially ionized for optimal ESI- efficiency, while the C18 stationary phase provides sufficient hydrophobic retention for the fluorophenyl group.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0–0.5 min (10% B), 0.5–2.0 min (linear to 90% B), 2.0–2.5 min (hold 90% B), 2.5–2.6 min (return to 10% B), 2.6–3.5 min (equilibration).

Phase 3: Mass Spectrometry (Negative ESI)

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Analyte MRM Transition: m/z 195.1 → 151.1 (Represents the[M-H]⁻ precursor ion losing a neutral CO₂ molecule [44 Da]).

  • SIL-IS MRM Transition: m/z 199.1 → 155.1.

Regulatory Validation Protocol

The following validation parameters are grounded in the [1] and the [2].

  • Selectivity and Specificity: Analyze blank plasma from 6 independent sources (including hemolyzed and lipemic lots). Acceptance Criteria: Interfering peaks at the analyte's retention time must be <20% of the Lower Limit of Quantification (LLOQ) response, and <5% of the SIL-IS response.

  • Linearity and Range: Construct a calibration curve using 8 non-zero standards (e.g., 10 to 10,000 pg/mL) using linear regression with a 1/x² weighting factor. Acceptance Criteria: The correlation coefficient (R²) must be ≥0.99. Back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy and Precision (A&P): Evaluate intra-run and inter-run performance using Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC (n=5 replicates per level across 3 independent runs). Acceptance Criteria: Coefficient of Variation (CV) must be ≤15% (≤20% for LLOQ).

  • Matrix Effect and Recovery: Calculate the IS-Normalized Matrix Factor (IS-NMF) by comparing the peak area ratio of post-extraction spiked samples to neat standard solutions. Acceptance Criteria: The CV of the IS-NMF across 6 different matrix lots must be ≤15%, proving the SIL-IS successfully mitigates matrix suppression.

  • Stability: Assess the stability of 3-(4-Fluorophenyl)-3-methylbutanoic acid under all expected handling conditions:

    • Freeze-Thaw Stability: 3 cycles from -80°C to room temperature.

    • Benchtop Stability: 24 hours at room temperature in matrix.

    • Long-Term Stability: Stored at -80°C for a duration exceeding the study sample storage time.

Validation Workflow Visualization

BMV_Workflow Start Method Development 3-(4-Fluorophenyl)-3-methylbutanoic acid Prep Sample Preparation Liquid-Liquid Extraction (LLE) Start->Prep LCMS LC-MS/MS Optimization Negative ESI Mode Prep->LCMS Val Full Method Validation (ICH M10 / FDA 2018) LCMS->Val Sel Selectivity & Specificity Blank Matrix Evaluation Val->Sel Lin Linearity & Range Calibration Curve Val->Lin Acc Accuracy & Precision QC Samples (L, M, H) Val->Acc Mat Matrix Effect & Recovery IS-Normalized Evaluation Val->Mat Stab Stability Testing FT, Benchtop, Long-term Val->Stab Fail Out of Specification Investigate & Re-optimize Sel->Fail Pass Validated Method Ready for Study Samples Sel->Pass Lin->Pass Acc->Fail Acc->Pass Mat->Pass Stab->Pass Fail->Start

Figure 1: LC-MS/MS bioanalytical method validation workflow for small molecule quantification.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis." EMA Scientific Guidelines, 2022. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, May 2018. Available at:[Link]

Comparative

Benchmarking 3-(4-Fluorophenyl)-3-methylbutanoic Acid as a Putative SCFA HDAC Inhibitor

An in-depth technical comparison guide benchmarking the putative short-chain fatty acid derivative 3-(4-Fluorophenyl)-3-methylbutanoic acid against established inhibitors. Short-chain fatty acids (SCFAs) such as valproic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide benchmarking the putative short-chain fatty acid derivative 3-(4-Fluorophenyl)-3-methylbutanoic acid against established inhibitors.

Short-chain fatty acids (SCFAs) such as valproic acid (VPA), sodium butyrate (NaB), and 4-phenylbutyric acid (PBA) are well-established Class I and IIa histone deacetylase (HDAC) inhibitors[1][2]. While these compounds have demonstrated clinical utility in neurology and oncology, their efficacy is often bottlenecked by rapid metabolism (e.g., beta-oxidation) and the requirement for millimolar dosing to achieve therapeutic target engagement[1][3].

To overcome these pharmacokinetic limitations, structurally modified branched SCFAs are actively investigated. 3-(4-Fluorophenyl)-3-methylbutanoic acid (3-FPMBA) represents a rationally designed scaffold. By incorporating a quaternary beta-carbon (C3) with a methyl group and a 4-fluorophenyl ring, 3-FPMBA theoretically resists rapid beta-oxidation. Furthermore, the para-fluoro substitution prevents CYP450-mediated aromatic hydroxylation, potentially extending its half-life compared to standard PBA.

This guide provides a rigorous benchmarking framework to evaluate 3-FPMBA against known SCFA inhibitors and the gold-standard hydroxamate inhibitor, Vorinostat (SAHA).

Mechanistic Rationale & Pathway Dynamics

HDAC enzymes possess a highly conserved zinc-dependent active site. The carboxylate group of SCFA inhibitors directly coordinates with the zinc ion ( Zn2+ ), while the hydrophobic tail occupies the narrow, tubular access channel[2]. By preventing the deacetylation of lysine residues on histone tails, these inhibitors promote chromatin relaxation, thereby upregulating tumor suppressor genes such as p21WAF1/CIP1 and inducing cell cycle arrest[4].

Pathway SCFA 3-FPMBA / VPA HDAC Class I/IIa HDACs SCFA->HDAC Inhibits (Zinc Chelation) Chromatin Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation GeneExp p21WAF1/CIP1 Expression Chromatin->GeneExp Promotes Transcription Apoptosis Cell Cycle Arrest GeneExp->Apoptosis Induces

Fig 1. Mechanism of SCFA-mediated HDAC inhibition and subsequent cell cycle arrest.

Quantitative Benchmarking Data

To objectively assess 3-FPMBA, we benchmark its physicochemical properties and putative IC50​ values against established clinical and experimental inhibitors. The addition of the fluorophenyl and methyl groups significantly increases the lipophilicity (LogP) of 3-FPMBA, which is hypothesized to enhance cell membrane permeability and active-site affinity compared to unsubstituted PBA.

Table 1: Physicochemical Property Comparison
CompoundMolecular Weight ( g/mol )LogP (Est.)Structural ClassPrimary Target
Vorinostat (SAHA) 264.322.0HydroxamatePan-HDAC
Valproic Acid (VPA) 144.212.7Branched SCFAClass I/IIa HDAC
4-Phenylbutyric Acid 164.202.4Aromatic SCFAClass I/IIa HDAC
3-FPMBA 196.223.2Substituted SCFAClass I/IIa HDAC
Table 2: Comparative In Vitro HDAC Inhibition Profile

Note: Data for 3-FPMBA represents expected benchmarking performance based on structural homology to PBA.

Inhibitor IC50​ (HeLa Nuclear Extract)Relative Potency vs. VPAReference
Vorinostat (SAHA) 0.015 µM>50,000xStandard
Sodium Butyrate 1,200 µM0.6x[3]
Valproic Acid (VPA) 800 µM1.0x[2]
4-Phenylbutyric Acid 640 µM1.25x[3]
3-FPMBA ~350 µM~2.2xExperimental

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes specific controls to rule out false positives and confirm causality.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

Causality & Rationale: To quantify the inhibitory potency of 3-FPMBA without relying on downstream cellular variables, a cell-free fluorometric assay is utilized. The substrate is a synthetic acetylated-lysine conjugated to an aminomethylcoumarin (AMC) fluorophore. Active HDAC cleaves the acetyl group, rendering the molecule susceptible to a secondary developer enzyme that releases the AMC, generating fluorescence. If 3-FPMBA successfully chelates the zinc ion, deacetylation is blocked, the developer cannot cleave the AMC, and fluorescence is proportionally reduced.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-FPMBA (10 µM to 5 mM) in assay buffer. Prepare Vorinostat (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Enzyme Incubation: Add 10 µL of HeLa nuclear extract (source of Class I/IIa HDACs) to a 96-well black microplate. Add 10 µL of the inhibitor dilutions. Incubate at 37°C for 10 minutes to allow pre-binding.

  • Substrate Addition: Add 50 µL of the fluorogenic acetylated substrate to all wells. Incubate at 37°C for 30 minutes.

  • Developer Addition: Add 10 µL of the Developer solution (containing the cleavage enzyme and Trichostatin A to stop further HDAC activity). Incubate at room temperature for 15 minutes.

  • Fluorescence Reading: Read the plate using a microplate fluorometer (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation Check: Ensure the "No Enzyme" control yields baseline fluorescence, and the "Vehicle Control" yields maximum fluorescence. Calculate the IC50​ using non-linear regression.

Workflow Step1 Compound Prep (Serial Dilution) Step2 Enzyme Incubation (HDAC + Substrate) Step1->Step2 Step3 Developer Addition (Fluorophore Cleavage) Step2->Step3 Step4 Fluorescence Read (Ex:360nm/Em:460nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Self-validating fluorometric workflow for quantifying HDAC inhibitory activity.

Protocol 2: Cellular Target Engagement (Histone H3 Hyperacetylation)

Causality & Rationale: Biochemical affinity must translate to cellular target engagement. Because HDAC inhibitors prevent the removal of acetyl groups, effective intracellular inhibition directly results in the hyperacetylation of histones[2]. We benchmark 3-FPMBA against VPA using Western blotting for Acetyl-Histone H3 (Ac-H3).

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed HeLa cells in 6-well plates at 3×105 cells/well. Treat cells with Vehicle (DMSO), VPA (1 mM), or 3-FPMBA (0.5 mM and 1 mM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor cocktail (to lock the acetylation state during lysis).

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 12% SDS-PAGE gel. Resolve at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and GAPDH (loading control).

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate.

  • Self-Validation Check: GAPDH bands must be equal across all lanes. The VPA lane must show a distinct, dark band for Ac-H3 compared to the faint band in the Vehicle lane, validating the assay's sensitivity before evaluating the 3-FPMBA lanes.

Conclusion

Benchmarking 3-(4-Fluorophenyl)-3-methylbutanoic acid against standard SCFA inhibitors like Valproic Acid and 4-Phenylbutyric acid provides critical insights into structure-activity relationships. By utilizing self-validating fluorometric assays and cellular hyperacetylation readouts, researchers can objectively determine if the steric bulk and halogenation of 3-FPMBA successfully translate to improved target engagement and metabolic stability in epigenetic drug discovery.

References
  • Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. National Institutes of Health (NIH) / PMC.[Link]

  • Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. Taylor & Francis.[Link]

  • p21Waf1/Cip1 is a common target induced by short-chain fatty acid HDAC inhibitors (valproic acid, tributyrin and sodium butyrate) in neuroblastoma cells. Spandidos Publications.[Link]

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. American Association for Cancer Research (AACR).[Link]

Sources

Validation

establishing limit of detection (LOD) and limit of quantification (LOQ)

Establishing LOD and LOQ in Bioanalysis: A Comparative Guide to LC-MS/MS vs. ELISA As bioanalytical scientists, we constantly navigate the tension between assay sensitivity and specificity.

Author: BenchChem Technical Support Team. Date: March 2026

Establishing LOD and LOQ in Bioanalysis: A Comparative Guide to LC-MS/MS vs. ELISA

As bioanalytical scientists, we constantly navigate the tension between assay sensitivity and specificity. Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) is not merely a regulatory checkbox; it is the foundational exercise that dictates the reliability of pharmacokinetic (PK), pharmacodynamic (PD), and biomarker data in drug development. According to the [1], the LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[1].

In modern bioanalysis, the choice of analytical platform fundamentally alters how LOD and LOQ are achieved, interpreted, and validated. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against the traditional Enzyme-Linked Immunosorbent Assay (ELISA), providing mechanistic insights and self-validating protocols to ensure your method is robust, defensible, and fit-for-purpose.

Mechanistic Drivers of Sensitivity: Causality Behind the Noise

Sensitivity is mathematically bound by the signal-to-noise (S/N) ratio. The LOD is typically defined at an S/N of 3:1, whereas the LOQ requires an S/N of 10:1[1]. But why do these specific thresholds exist?

The causality lies in the standard deviation of the baseline noise ( σ ). Biological matrices (e.g., plasma, serum, CSF) are highly complex. In ELISA, matrix proteins can cause non-specific binding, artificially inflating the background signal. In LC-MS/MS, co-eluting endogenous compounds compete for charge droplets during electrospray ionization (ESI), leading to ion suppression. Both phenomena increase the variance of the noise ( σ ). If σ increases, the mathematical threshold required to confidently distinguish a true analyte signal ( 10σ/S , where S is the calibration curve slope) inherently increases, thereby degrading the true LOQ.

Platform Comparison: LC-MS/MS vs. ELISA

Historically, ELISA has been the gold standard for quantifying large molecules (biologics, oligonucleotides) due to its exceptional sensitivity, often achieving LOQs of ~1 ng/mL or lower[2]. However, ELISA's reliance on antibody affinity makes it vulnerable to cross-reactivity. For instance, ELISA often cannot distinguish between an intact oligonucleotide and its truncated metabolites, leading to false positives and an artificially elevated in vivo LOQ[2].

Conversely, LC-MS/MS provides unparalleled specificity by filtering analytes based on exact mass-to-charge (m/z) transitions and chromatographic retention time. While traditionally considered less sensitive for large molecules, recent advances in sample extraction (e.g., hybridization LC-MS/MS) have pushed LC-MS/MS detection limits to sub-ng/mL levels, directly competing with ELISA[2]. Furthermore, studies quantifying endogenous lipids have demonstrated that LC-MS/MS is often more sensitive and specific in differentiating target analytes in CNS tissues compared to ELISA, which suffers from cross-reactivity between isomeric species[3].

Quantitative Performance Comparison

ParameterLC-MS/MS (Targeted Mass Spectrometry)ELISA (Ligand-Binding Assay)Mechanistic Driver / Causality
Primary Signal Transduction Ion counting (m/z transitions)Enzymatic colorimetric/fluorometric turnoverMass filtering vs. affinity-driven amplification.
Typical LOQ 0.5 - 10 ng/mL (Sub-ng/mL with nano-LC)0.1 - 5 ng/mLELISA benefits from enzymatic amplification; LC-MS/MS relies on ionization efficiency[2].
Dynamic Range 3 to 5 logs1 to 2 logsWide-range electron multipliers in MS vs. rapid detector saturation in spectrophotometry.
Matrix Effects Ion suppression (alters ionization)Cross-reactivity / Non-specific bindingCo-eluting components compete for charge (MS) vs. epitope structural similarity (ELISA)[3].
Specificity Extremely HighModerate to HighMS measures exact mass/fragmentation; ELISA relies on antibody epitope recognition[2].

Self-Validating Protocol: Establishing and Validating the LLOQ

To ensure scientific integrity, the protocol for establishing the Lower Limit of Quantification (LLOQ) must be a self-validating system. If the method is unstable, the protocol must inherently fail, preventing bad data from moving forward. The following workflow aligns with the [4].

  • Step 1: Matrix Blank Evaluation (Noise Profiling)

    • Action: Obtain at least six independent lots of the biological matrix devoid of the analyte. Extract and analyze using the optimized method.

    • Causality: Evaluating independent lots establishes the true baseline noise variance ( σ ) across diverse patient samples, ensuring that matrix-specific background peaks do not falsely elevate the LOD[4].

  • Step 2: Theoretical LOD/LOQ Calculation

    • Action: Calculate the standard deviation of the blank responses ( σ ). Determine the theoretical LOD as 3.3σ/S and the theoretical LOQ as 10σ/S (where S is the slope of the calibration curve)[1].

  • Step 3: Spiked Matrix Preparation

    • Action: Spike the analyte into the pooled blank matrix at the theoretical LOQ concentration. Prepare a minimum of six independent replicates.

    • Causality: Spiking into the actual matrix rather than neat solvent ensures that extraction recovery and matrix effects (e.g., ion suppression) are empirically accounted for[4].

  • Step 4: Precision and Accuracy Assessment (The Validation Gate)

    • Action: Analyze the six replicates. Calculate the Coefficient of Variation (%CV) and the Mean Accuracy (% nominal).

    • Acceptance Criteria: The FDA requires the analyte response at the LLOQ to be ≥5 times the blank response. Precision (%CV) must be ≤20% , and accuracy must be within ±20% of the nominal concentration[4].

    • Causality: If the CV exceeds 20%, the method variance is too high at this concentration to provide trustworthy quantitative data. This acts as a self-correcting gate, proving the true LOQ is higher than the theoretical estimate.

Workflow Visualization

LOD_LOQ_Workflow Start Method Development Initiation Blank Analyze Matrix Blanks (n ≥ 6) Start->Blank Noise Calculate Baseline Noise Variance (σ) Blank->Noise Spike Spike Analyte at Low Concentrations Noise->Spike LOD Establish LOD (S/N ≥ 3 or 3.3σ/S) Spike->LOD LOQ_Est Estimate LOQ (S/N ≥ 10 or 10σ/S) LOD->LOQ_Est Val Validate LLOQ (Accuracy ±20%, CV ≤20%) LOQ_Est->Val Fail Optimize Method (Extraction/Chromatography) Val->Fail Fail Success Validated Analytical Method Val->Success Pass Fail->Start

Caption: Logical workflow for establishing and validating LOD and LOQ.

Conclusion

Establishing a robust LOQ requires a deep understanding of the mechanistic interactions between the analyte, the biological matrix, and the detector. While ELISA offers rapid, highly sensitive quantitation, its susceptibility to cross-reactivity can compromise data integrity in complex matrices[2][3]. LC-MS/MS, supported by advanced sample preparation, now matches ELISA's sensitivity while providing the definitive specificity required for modern drug development[2]. By adhering to self-validating protocols, scientists can ensure their analytical methods are fundamentally sound and regulatory-compliant.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. National Institutes of Health (PMC).[Link]

  • Quantitative analysis of lipids: a higher-throughput LC-MS/MS-based method and its comparison to ELISA. National Institutes of Health (PubMed).[Link]

Sources

Comparative

Beyond the Shadow of a Doubt: A Guide to Compound Identity Confirmation with High-Resolution Mass Spectrometry

For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a compound's identity is the bedrock of scientific discovery and regulatory compliance. While numerous analytical t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a compound's identity is the bedrock of scientific discovery and regulatory compliance. While numerous analytical techniques contribute to this goal, High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for its unparalleled precision and confidence in molecular formula determination.[1] This guide provides an in-depth comparison of leading HRMS platforms, outlines a rigorous workflow for compound confirmation, and explains the fundamental principles that ensure the trustworthiness of your results.

The Power of Precision: Why HRMS is Essential

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] Traditional, or low-resolution, mass spectrometry measures this to the nearest whole number (nominal mass). HRMS, however, measures the exact mass to several decimal places.[3] This capability is the key to its power, enabling two critical functions:

  • Unambiguous Elemental Formula Determination: Every element has a unique "mass defect"—the difference between its exact mass and its nominal mass.[4] By measuring the exact mass of a molecule with high accuracy (typically below 3 ppm), HRMS allows for the calculation of a single, unambiguous elemental formula.[4][5] This is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.[2][6]

  • Enhanced Specificity in Complex Samples: The high resolving power of HRMS instruments allows them to distinguish between ions with very small mass differences.[2][6][7] This is indispensable when analyzing samples in complex matrices like plasma, cell lysates, or environmental extracts, where the risk of co-eluting interferences is high.[7][8]

A Comparative Analysis of Leading HRMS Platforms

The choice of an HRMS instrument depends on the specific analytical challenge, budget, and desired throughput. The three dominant technologies are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).[3][9][10]

FeatureTime-of-Flight (TOF/QTOF)OrbitrapFourier-Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power Up to 60,000[3][10]Up to 240,000+[3][10]>1,000,000[3][10][11]
Mass Accuracy < 5 ppm (typically < 2 ppm)< 3 ppm (typically < 1 ppm)[10]< 1 ppm
Scan Speed Very Fast (UPLC compatible)[3]Slower (inversely related to resolution)Very Slow
Cost $ [3]
Key Advantage High throughput, excellent for fast chromatography[3]Excellent balance of resolution, accuracy, and speedUnrivaled resolution and mass accuracy[3][11]
Primary Application Screening, metabolomics, impurity profilingBroad applicability, from small molecules to proteomics[8][9]Complex mixture analysis, structural biology, petroleomics

Expert Insight: While FT-ICR offers the ultimate performance, its cost and slow scan speed make it a specialized tool.[3][11] The Orbitrap has become a workhorse in many labs due to its excellent balance of high resolution and mass accuracy.[9][10] For applications demanding high throughput, such as in drug metabolism studies where fast chromatography is used, the rapid scanning capabilities of modern QTOF instruments are often essential to adequately define narrow chromatographic peaks.[3]

The Workflow: A Self-Validating System for Compound Confirmation

A trustworthy result is the product of a rigorous and self-validating workflow. Each step is designed not only to generate data but also to provide internal checks on the quality and reliability of that data.

HRMS_Workflow cluster_0 Pre-Analysis: System Validation cluster_1 Analysis: Data Acquisition cluster_2 Post-Analysis: Data Interpretation SST System Suitability Test (SST) Cal Mass Calibration SST->Cal If Pass Sample Sample Introduction & Ionization Cal->Sample MS1 MS1 Full Scan (Accurate Mass) Sample->MS1 MS2 MS/MS Fragmentation MS1->MS2 Select Precursor Ion Formula Elemental Formula Generation MS1->Formula Frag Fragment Ion Analysis MS2->Frag Isotope Isotopic Pattern Matching Formula->Isotope Confirm Identity Confirmed Isotope->Confirm Match Frag->Confirm Match

A high-level overview of the HRMS compound confirmation workflow.
Part 1: Ensuring Instrument Performance (A Priori Validation)

Trust in your data begins before the sample is even introduced. It is crucial to verify the instrument's performance a priori.[12][13]

Experimental Protocol: System Suitability Testing (SST)

  • Objective: To verify that the mass spectrometer is performing within established specifications for mass accuracy, sensitivity, and resolution before sample analysis.

  • Procedure:

    • Prepare a standard mixture of known compounds that span the mass range of interest and have diverse chemical properties.[12][13]

    • Inject the SST solution at the beginning of every analytical batch.[14]

    • Process the data and verify that key metrics meet predefined acceptance criteria.

  • Acceptance Criteria (Example):

    • Mass accuracy for all standard compounds is < 3 ppm.[15]

    • Signal intensity is within ±20% of the historical average.

    • Chromatographic peak shape is symmetrical.[15]

  • Causality: Performing an SST provides documented evidence that the instrument was capable of producing accurate data at the time of analysis.[12][16] Failure to meet SST criteria indicates a need for maintenance or recalibration before proceeding, preventing the generation of unreliable data and the loss of valuable samples.[15]

Part 2: The Four Pillars of HRMS Compound Confirmation

Once the system is verified, the analysis proceeds through a multi-faceted data interpretation process. Relying on a single piece of evidence is insufficient; high-confidence identification requires the convergence of four key pillars.

1. Accurate Mass Measurement: The cornerstone of the process is the measurement of the ion's exact mass from the full-scan (MS1) spectrum. This value is used to generate a list of possible elemental formulas.[8][17]

2. Isotopic Pattern Analysis: Every molecule has a unique isotopic signature based on the natural abundance of its constituent elements (e.g., ¹³C, ¹⁵N, ³⁴S).[18][19] The measured isotopic pattern provides an orthogonal filter that is highly effective at eliminating incorrect formula candidates generated from the accurate mass measurement alone.[20] In fact, using the isotopic abundance pattern can remove over 95% of false candidates.[20]

3. Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: While accurate mass and isotopic pattern can confirm an elemental formula, they do not inherently prove the compound's structure (i.e., how the atoms are connected). Tandem mass spectrometry (MS/MS) is used to gain this structural information.[17][21] In this technique, the ion of interest is isolated, fragmented, and the resulting fragment ions are mass-analyzed.[22] This fragmentation pattern serves as a structural fingerprint.[17]

4. Database/Library Matching: The final step involves comparing the acquired data (accurate mass, retention time, and MS/MS fragmentation pattern) against spectral libraries of known compounds. A high match score provides strong evidence for the proposed identity.

This logical progression forms a robust system for identification.

Confirmation_Logic Start Measure Accurate Mass (MS1) GenerateFormulas Generate Candidate Elemental Formulas Start->GenerateFormulas FilterIsotope Filter by Isotopic Pattern GenerateFormulas->FilterIsotope FormulaConfirmed Elemental Formula Confirmed FilterIsotope->FormulaConfirmed Pattern Matches? ReEvaluate Re-evaluate Data / Propose Isomer FilterIsotope->ReEvaluate No Match PerformMSMS Acquire MS/MS Spectrum FormulaConfirmed->PerformMSMS Yes MatchFragments Compare Fragmentation Pattern to Library/Standard PerformMSMS->MatchFragments StructureConfirmed Structure Confirmed with High Confidence MatchFragments->StructureConfirmed Pattern Matches? MatchFragments->ReEvaluate No Match

Logical workflow for high-confidence compound identification.

Experimental Protocol: Compound Confirmation Workflow

  • Objective: To unambiguously confirm the identity of a target compound in a sample.

  • Procedure:

    • Data Acquisition:

      • Perform a full-scan MS1 analysis at high resolution (e.g., >70,000 for an Orbitrap) to obtain the accurate mass of the precursor ion.

      • Perform a data-dependent MS/MS experiment, triggering fragmentation on the precursor ion m/z identified in the MS1 scan.

    • Data Processing:

      • Step 1: Extract the accurate mass of the precursor ion. Using a narrow mass tolerance (e.g., 5 ppm), generate a list of possible elemental formulas.

      • Step 2: Compare the theoretical isotopic pattern for the top formula candidates against the experimentally observed pattern. Discard candidates with poor isotopic fidelity.[23]

      • Step 3: Analyze the MS/MS spectrum. Identify key fragment ions and compare them to a known spectrum from a reference standard or a spectral library (e.g., NIST, MassBank). The presence and relative abundance of characteristic fragments are critical for structural confirmation.[24][25][26]

  • Causality: This multi-step process creates a chain of evidence. The accurate mass limits the possibilities, the isotopic pattern provides a secondary check on the elemental composition, and the MS/MS fragmentation confirms the molecular structure. When all three pieces of evidence align, the identity is confirmed with an exceptionally high degree of confidence.

Conclusion

References

  • Thermo Fisher Scientific. High-resolution compound identification in metabolomics: a review of current practices.
  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry.
  • Fiehn, O. et al. A system suitability testing platform for untargeted, high-resolution mass spectrometry.
  • Fiehn, O. et al. (2022). A system suitability testing platform for untargeted, high-resolution mass spectrometry. Frontiers in Molecular Biosciences.
  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • The Bumbling Biochemist. (2025). Mass resolution and mass accuracy in mass spectrometry.
  • Excel in Science. (2025). Understanding Mass Accuracy in High Resolution Mass Spectrometry.
  • MtoZ Biolabs. What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?.
  • Rojas-Cherto, M. et al. (2012).
  • Fiehn, O. et al. (2022). A system suitability testing platform for untargeted, high-resolution mass spectrometry. PMC.
  • MtoZ Biolabs. Orbitrap or FT-ICR?
  • Seger, C. (2018). HRMS: Fundamentals and Basic Concepts. In High-Resolution Mass Spectrometry (HRMS) in Drug Discovery and Development.
  • Wang, J. et al. (2022).
  • American Society for Mass Spectrometry. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.
  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.
  • ACS Publications. (2025). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry.
  • Scheubert, K. et al. (2014).
  • Waters Corporation.
  • Wikipedia. Tandem mass spectrometry.
  • Wang, J. et al. (2022).
  • Fiveable. (2025).
  • AZoLifeSciences. (2023). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview.
  • Ghaste, M. et al. (2016). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. MDPI.
  • Dunn, W. B. et al. (2019). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical. Pure.
  • ResolveMass Laboratories Inc. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube.
  • Kind, T. & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • Longdom Publishing. (2023).
  • Colby, J. M. et al. (2017). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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